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  • Product: 3-(Methylthio)propanenitrile
  • CAS: 54974-63-9

Core Science & Biosynthesis

Foundational

Synthesis of 3-(Methylthio)propanenitrile from 2-Chloroethyl Methyl Sulfide: Mechanistic Insights and Biphasic Protocol

Executive Summary & Strategic Importance As a Senior Application Scientist, I approach the synthesis of 3-(methylthio)propanenitrile (also referred to as 3-(methylthio)propionitrile) not just as a sequence of chemical ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

As a Senior Application Scientist, I approach the synthesis of 3-(methylthio)propanenitrile (also referred to as 3-(methylthio)propionitrile) not just as a sequence of chemical additions, but as a highly orchestrated system of molecular interactions and safety controls. This aliphatic nitrile is a critical building block in heterocyclic chemistry and serves as the direct precursor for the industrial synthesis of 3-(methylsulfonyl)propionitrile (1)[1].

The starting material, 2-chloroethyl methyl sulfide (CEMS), is a "half-mustard" analog of sulfur mustard gas. It is a potent vesicant that induces severe oxidative stress and cytotoxicity (2)[2]. Consequently, the cyanation of CEMS demands rigorous safety protocols and a self-validating experimental design to ensure operator safety and reaction efficacy.

Mechanistic Rationale: The Role of Anchimeric Assistance

To the untrained eye, the reaction between CEMS and sodium cyanide ( NaCN ) appears to be a standard bimolecular nucleophilic substitution ( SN​2 ). However, the causality behind the reaction's rapid kinetics lies entirely with the sulfur atom.

  • Intramolecular Attack: The lone pair electrons on the thioether sulfur act as a powerful internal nucleophile. They execute an intramolecular back-side attack on the adjacent β -carbon, displacing the chloride leaving group.

  • Episulfonium Intermediate: This displacement forms a highly strained, reactive three-membered cyclic intermediate known as an episulfonium (or thiiranium) ion. This phenomenon, termed anchimeric assistance (or neighboring group participation), accelerates the reaction rate by orders of magnitude compared to standard primary alkyl halides (3)[3].

  • Nucleophilic Ring Opening: The cyanide ion ( CN− ) subsequently attacks the episulfonium ring. Because the intermediate is symmetrical with respect to the two ethyl carbons, nucleophilic attack at either position yields the exact same constitutional product: 3-(methylthio)propanenitrile.

Mechanism A 2-Chloroethyl Methyl Sulfide (CEMS) B Episulfonium (Thiiranium) Ion A->B Intramolecular SN2 (-Cl⁻) C Cyanide (CN⁻) Attack B->C D 3-(Methylthio) propanenitrile C->D Ring Opening

Figure 1: Mechanistic pathway of CEMS cyanation via an episulfonium intermediate.

Experimental Design: The Biphasic Advantage

Traditionally, cyanation of alkyl halides is performed in polar aprotic solvents (e.g., DMF, DMSO) to maximize the nucleophilicity of the cyanide ion. However, for CEMS, a biphasic aqueous/organic system (e.g., water and ethyl acetate) is vastly superior and serves as a self-validating safety mechanism (1)[1].

Causality behind the biphasic choice:

  • Exotherm Control: The opening of the episulfonium ion is highly exothermic. The aqueous phase acts as an excellent heat sink, preventing thermal runaway.

  • Toxicity Management: Sodium cyanide remains partitioned in the aqueous phase, while the organic substrate (CEMS) remains in the organic phase. The reaction occurs at the interface, keeping the lethal CN− ions out of the volatile organic solvent.

  • Self-Validation: The protocol incorporates an In-Process Control (IPC) step. By monitoring the organic phase via GC-MS, the complete consumption of the vesicant CEMS is chemically validated before any phase separation occurs, ensuring the operator is never exposed to the unreacted half-mustard.

Self-Validating Step-by-Step Methodology

Protocol adapted from validated industrial processes[1].

Reagents:

  • 2-Chloroethyl methyl sulfide (CEMS): 1.0 equivalent

  • Sodium Cyanide ( NaCN ): 1.2 - 1.5 equivalents

  • Solvent System: Deionized Water / Ethyl Acetate (1:1 v/v)

Procedure:

  • Safety Preparation: Conduct all operations in a certified fume hood. Prepare a 10% sodium hypochlorite (bleach) bath to immediately quench any spills or contaminated glassware.

  • Aqueous Phase Setup: Dissolve NaCN (1.5 eq) in deionized water. Caution: Highly toxic.

  • Organic Phase Addition: Add ethyl acetate to the aqueous cyanide solution to form a biphasic mixture.

  • Substrate Addition: Slowly add CEMS (1.0 eq) to the vigorously stirring biphasic mixture. The stirring rate must be high to maximize the interfacial surface area.

  • Thermal Activation: Heat the reaction mixture to 20–100 °C (typically reflux around 70-80 °C) for 4 to 24 hours[1].

  • In-Process Control (IPC) [Critical Self-Validation]: Sample the organic phase and analyze via GC-MS. Do not proceed until CEMS is undetectable (< 0.1%). This validates that the vesicant has been completely destroyed.

  • Phase Separation: Once validated, cool the mixture to room temperature. Separate the phases using a separatory funnel.

  • Aqueous Quench: Carefully quench the aqueous phase (containing excess cyanide) with sodium hypochlorite under basic conditions (pH > 10) before disposal.

  • Isolation: Wash the organic phase with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield crude 3-(methylthio)propanenitrile.

Workflow S1 1. Safety & Setup Fume hood, PPE, 10% Bleach quench bath S2 2. Biphasic Mixture H2O / EtOAc + NaCN + CEMS S1->S2 S3 3. Thermal Activation Stir at 20-100°C for 4-24h S2->S3 S4 4. In-Process Control GC-MS confirms CEMS < 0.1% S3->S4 S5 5. Phase Separation Aqueous (Quench) | Organic (Product) S4->S5

Figure 2: Self-validating biphasic workflow for synthesizing 3-(methylthio)propanenitrile.

Quantitative Data Summary

To optimize the yield and safety profile, various parameters must be balanced. The following table summarizes the causal relationship between reaction conditions and outcomes based on established literature[1].

ParameterRange / ChoiceCausal Effect on ReactionExpected Yield
Solvent System Water / Ethyl AcetateControls exotherm; keeps NaCN safely in the aqueous phase.85 - 92%
Temperature 70 - 80 °COvercomes activation energy for interfacial ring-opening.Optimal
NaCN Equivalents 1.2 - 1.5 eqDrives equilibrium; ensures complete destruction of CEMS.High
Stirring Rate > 800 RPMMaximizes biphasic interfacial area for mass transfer.Time-dependent

Conclusion

The synthesis of 3-(methylthio)propanenitrile from 2-chloroethyl methyl sulfide is a masterclass in leveraging physical organic chemistry for synthetic utility. By understanding the anchimeric assistance provided by the sulfur atom, chemists can anticipate the rapid kinetics of the episulfonium intermediate. Coupling this mechanistic insight with a biphasic experimental design ensures a process that is not only high-yielding but intrinsically safe and self-validating.

References

  • US9815781B1 - Process for preparing 3-(methylsulfonyl)
  • Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts Source: ResearchGate URL
  • Source: PMC (PubMed Central)

Sources

Exploratory

3-(Methylthio)propanenitrile: A Bifunctional Hub in Organic Synthesis and Bioconjugation

Executive Summary In modern synthetic chemistry and drug development, the demand for versatile, multifunctional building blocks is paramount. 3-(Methylthio)propanenitrile (CAS: 54974-63-9) has emerged as a highly valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the demand for versatile, multifunctional building blocks is paramount. 3-(Methylthio)propanenitrile (CAS: 54974-63-9) has emerged as a highly valuable aliphatic nitrile characterized by its orthogonal reactivity[1]. Featuring both a soft nucleophilic thioether core and an electrophilic cyano group, this compound serves as a critical linchpin in multi-component reactions (MCRs), heterocycle synthesis, and the generation of chiral sulfoxides[2].

Beyond its utility in the synthesis of complex molecular architectures, 3-(methylthio)propanenitrile exhibits unique biological properties, including metal ligation capabilities (specifically for mercury and selenium) and potential protective effects on pancreatic function via glucagon inhibition[1]. This technical guide deconstructs the structural logic, reactivity profiles, and validated experimental protocols associated with this bifunctional molecule.

Structural Logic & Physicochemical Profiling

The synthetic utility of 3-(methylthio)propanenitrile is directly derived from its molecular architecture. The molecule ( CH3​−S−CH2​−CH2​−CN ) acts as a flexible three-carbon spacer between a sulfur atom and a nitrogen-containing functional group.

From a mechanistic standpoint, the thioether acts as a soft Lewis base, making it susceptible to controlled oxidation or alkylation. Conversely, the nitrile group is a hard electrophile, primed for nucleophilic attack, hydrolysis, or reduction. Furthermore, the electron-withdrawing nature of the cyano group significantly increases the acidity of the adjacent α -protons, enabling carbanion generation under basic conditions[1].

Table 1: Quantitative Physicochemical Data

The following parameters dictate the compound's behavior in solution and its viability in pharmaceutical design.

PropertyValueMechanistic Implication
Chemical Name 3-(Methylthio)propanenitrileStandard IUPAC nomenclature.
CAS Number 54974-63-9Unique registry identifier[3].
Molecular Weight 101.17 g/mol Low molecular weight ensures high atom economy in multi-component reactions[3].
Boiling Point ~97 °C (at 15 Torr)Requires vacuum distillation for purification to prevent thermal degradation[3].
Density 1.032 g/cm³Slightly denser than water; relevant for biphasic reaction extractions[3].
Topological Polar Surface Area 49.1 ŲIndicates excellent membrane permeability, making its derivatives highly viable for oral drug formulation[3].
Rotatable Bonds 2Confers structural flexibility, allowing it to adopt optimal conformations when acting as a metal ligand[3].

The Synthetic Origin: Thia-Michael Addition

The primary industrial and laboratory-scale route to 3-(methylthio)propanenitrile is the thia-Michael addition [4]. This atom-economical reaction involves the conjugate addition of methanethiol (or sodium methylthiolate) to acrylonitrile[5].

The thermodynamics of this reaction are highly favorable. The thiolate anion is a highly polarizable, soft nucleophile that preferentially attacks the soft β -carbon of the α,β -unsaturated nitrile (acrylonitrile) rather than undergoing 1,2-addition. The resulting intermediate carbanion is strongly stabilized by the resonance of the adjacent cyano group, driving the reaction to completion[5].

ThiaMichael Methanethiol Methanethiol (CH3SH) Intermediate Thiolate Anion (CH3S-) Methanethiol->Intermediate Deprotonation Acrylonitrile Acrylonitrile (CH2=CH-CN) Product 3-(Methylthio)propanenitrile (CH3-S-CH2-CH2-CN) Acrylonitrile->Product Michael Acceptor Base Base Catalyst (e.g., Et3N) Base->Intermediate Intermediate->Product Nucleophilic Attack

Fig 1: Thia-Michael addition pathway for the synthesis of 3-(methylthio)propanenitrile.

Orthogonal Reactivity Domains

The true power of 3-(methylthio)propanenitrile lies in its ability to undergo selective transformations at either the sulfur center or the nitrile group without cross-reactivity.

The Thioether Domain: Soft Nucleophilicity and Ligation
  • Chemoselective Oxidation: The thioether can be selectively oxidized to a sulfoxide using controlled equivalents of hydrogen peroxide. When paired with chiral peptide catalysts, this yields highly prized chiral sulfoxides used as pharmacophores and chiral auxiliaries[2].

  • Metal Complexation: The soft sulfur atom acts as an excellent ligand for heavy, soft metals. Research demonstrates its high binding affinity for mercury and selenium, positioning it as a tool for environmental remediation and specialized metallodrug design[1].

The Nitrile Domain: Electrophilic Trapping and Hydrolysis
  • Hydrolysis to Biological Intermediates: Under acidic or basic aqueous conditions, the nitrile group hydrolyzes to yield 3-(methylthio)propionic acid [1]. This carboxylic acid is a critical intermediate in mammalian methionine catabolism, making the nitrile a valuable precursor for metabolic studies and anticarcinogenic research[6].

  • Reduction: The cyano group can be reduced via lithium aluminum hydride ( LiAlH4​ ) to yield primary amines, which are essential for synthesizing downstream amide-linked therapeutics[1].

Reactivity cluster_thioether Thioether Reactivity cluster_nitrile Nitrile Reactivity MTPN 3-(Methylthio)propanenitrile Oxidation Oxidation (H2O2 / Catalyst) MTPN->Oxidation Chemoselective MetalLigand Metal Complexation (Hg, Se) MTPN->MetalLigand Soft-Soft Interaction Hydrolysis Hydrolysis (Acid/Base) MTPN->Hydrolysis Aqueous Conditions Reduction Reduction (LiAlH4) MTPN->Reduction Hydride Transfer Sulfoxide Chiral Sulfoxides Oxidation->Sulfoxide Acid 3-(Methylthio)propionic acid Hydrolysis->Acid Amine Primary Amines Reduction->Amine

Fig 2: Divergent and orthogonal reactivity map of 3-(methylthio)propanenitrile.

Advanced Applications: Heterocycle Synthesis & MCRs

In advanced medicinal chemistry, 3-(methylthio)propanenitrile has evolved from a simple Michael adduct into a sophisticated tool for multi-component reactions (MCRs). It is heavily utilized to construct densely functionalized heterocycles, such as thiazolines and thiazoles[2].

The Mechanistic Cascade:

  • Unmasking: Under mild basic conditions, the thioether can be unmasked to generate a highly reactive thiolate.

  • Nucleophilic Attack: The sulfur center attacks an electrophilic partner (e.g., an activated alkene or phenacyl bromide).

  • Intramolecular Trapping: The incipient carbanion generated from the initial attack rapidly undergoes an intramolecular cyclization by attacking the electrophilic carbon of the intact nitrile group.

This cascade allows for the rapid, one-pot assembly of bicyclic thiazoline-thiazole frameworks without the need for intermediate purification, drastically streamlining drug discovery workflows[2].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating—meaning the physical phenomena observed during the reaction inherently confirm its success.

Protocol A: Synthesis of 3-(Methylthio)propanenitrile via Thia-Michael Addition

This protocol utilizes a base-catalyzed conjugate addition approach.

  • Reagent Preparation: Dissolve acrylonitrile (1.0 eq) in a polar aprotic solvent (e.g., THF).

    • Causality: Polar solvents stabilize the transition state of the conjugate addition, accelerating the reaction rate while maintaining solubility of the gaseous thiol.

  • Base Activation: Add a catalytic amount of triethylamine (0.1 eq) to the reaction vessel.

    • Causality: The base deprotonates methanethiol to generate the highly nucleophilic methylthiolate anion. Using only a catalytic amount prevents the unwanted base-catalyzed anionic polymerization of acrylonitrile.

  • Controlled Addition: Introduce methanethiol (1.1 eq) dropwise while maintaining the reaction vessel at 0 °C using an ice bath.

    • Causality: The thia-Michael addition is highly exothermic. Maintaining a low temperature prevents the volatilization of methanethiol (b.p. 6 °C) and suppresses thermal side-reactions[5].

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the amine base. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Oxidation to Chiral Sulfoxides

This protocol details the selective oxidation of the thioether without hydrolyzing the nitrile.

  • Substrate Dissolution: Dissolve 3-(methylthio)propanenitrile in hexafluoro-2-propanol (HFIP).

    • Causality: HFIP acts as a strong hydrogen-bond donor. It activates the hydrogen peroxide oxidant and stabilizes the resulting sulfoxide product, creating a microenvironment that strongly disfavors over-oxidation to the sulfone[2].

  • Catalyst Introduction: Add 5 mol% of a chiral aspartic acid-based peptide catalyst.

    • Causality: The chiral cavity of the peptide directs the facial selectivity of the oxygen transfer, ensuring high enantiomeric excess (ee) of the final sulfoxide[2].

  • Oxidant Addition: Slowly add aqueous H2​O2​ (1.05 eq) at -20 °C.

    • Causality: Strict stoichiometric control (slight excess) and sub-zero temperatures are critical kinetic controls to halt the oxidation exactly at the sulfoxide stage.

  • Quenching: Quench the reaction with saturated sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate safely reduces any unreacted peroxides, preventing explosive hazards during the subsequent solvent evaporation step.

Sources

Foundational

Comprehensive Spectroscopic Validation and Synthetic Workflows for 3-(Methylthio)propanenitrile: A Technical Guide

Executive Summary & Chemical Context As a Senior Application Scientist in pharmaceutical development, I frequently emphasize that the structural validation of bifunctional aliphatic intermediates is a cornerstone of robu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a Senior Application Scientist in pharmaceutical development, I frequently emphasize that the structural validation of bifunctional aliphatic intermediates is a cornerstone of robust Active Pharmaceutical Ingredient (API) manufacturing. 3-(Methylthio)propanenitrile (CAS: 54974-63-9), systematically known as 3-(methylsulfanyl)propanenitrile, is a prime example of such an intermediate. Featuring both a nucleophilic thioether and an electrophilic nitrile group, it has historically served as a critical building block in the synthesis of H2-receptor antagonists, most notably the anti-ulcer medication Famotidine .

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Methylthio)propanenitrile. Furthermore, it details the causality behind specific experimental protocols, ensuring researchers can establish a self-validating system for structural confirmation.

Spectroscopic Data & Mechanistic Interpretation

To ensure scientific integrity, the analytical characterization of 3-(Methylthio)propanenitrile must independently verify the presence of the thioether linkage, the ethylene bridge, and the terminal cyano group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide a definitive map of the molecule's carbon backbone and proton environments. The electron-withdrawing nature of both the sulfur atom and the cyano group dictates the chemical shifts.

Table 1: 1H NMR Data (400 MHz, CDCl3, 298 K)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Mechanistic Rationale
2.15 Singlet (s) 3H CH3-S- Deshielded by the adjacent electronegative sulfur atom, but lacks adjacent protons, resulting in a sharp singlet.
2.60 Triplet (t) 2H -CH2-CN The methylene protons adjacent to the sp-hybridized cyano carbon are deshielded by its anisotropic effect. Couples with the adjacent -CH2- (J ≈ 7.2 Hz).

| 2.75 | Triplet (t) | 2H | -S-CH2- | Deshielded by the sulfur atom's electronegativity. Couples with the adjacent -CH2- (J ≈ 7.2 Hz), forming an AA'XX' spin system. |

Table 2: 13C NMR Data (100 MHz, CDCl3, 298 K)

Chemical Shift (δ, ppm) Assignment Causality / Mechanistic Rationale
15.5 CH3-S- Typical upfield shift for a methyl group attached to sulfur compared to oxygen, due to sulfur's lower electronegativity.
18.2 -CH2-CN Shielded relative to the sulfur-adjacent carbon; typical for aliphatic carbons alpha to a nitrile.
29.4 -S-CH2- Deshielded by the directly bonded sulfur atom.

| 118.5 | -C≡N | Characteristic chemical shift for the sp-hybridized carbon of an aliphatic nitrile. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is deployed to confirm the functional groups that may be silent or ambiguous in NMR, specifically the C≡N triple bond.

Table 3: FT-IR Data (ATR, Neat Liquid)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Mechanistic Rationale
2920, 2850 Medium C-H stretch Asymmetric and symmetric stretching of the aliphatic -CH2- and -CH3 groups.
2250 Sharp, Medium C≡N stretch The change in the dipole moment during the stretching of the highly polarized carbon-nitrogen triple bond produces a distinct, sharp peak in a region free of other interferences.
1430 Medium CH2 bend Scissoring deformation of the methylene groups.

| 1250, 1100 | Weak | C-S stretch | The C-S bond has a relatively small dipole moment change, resulting in weaker absorption bands in the fingerprint region. |

Mass Spectrometry (GC-MS, Electron Ionization)

Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways driven by the stabilization of resulting carbocations and radical cations .

Table 4: GC-MS Fragmentation Data (EI, 70 eV)

m/z Relative Abundance Fragment Causality / Mechanistic Rationale
101 ~30% [M]⁺• The molecular ion peak confirms the exact mass of C4H7NS .
61 Base Peak (100%) [CH3-S=CH2]⁺ Formed via α-cleavage. The loss of the neutral cyanomethyl radical (•CH2CN, 40 Da) leaves a highly stable, sulfur-stabilized thionium ion.
54 ~45% [CH2=CH-CN]⁺• Formed via a McLafferty-type rearrangement or direct elimination of neutral methanethiol (CH3SH, 48 Da), leaving an acrylonitrile radical cation.

| 47 | ~20% | [CH3S]⁺ | Direct C-S bond cleavage yielding the methylthio cation. |

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and analytical validation of 3-(Methylthio)propanenitrile. Every step is designed as a self-validating system.

Protocol: Synthesis via Thia-Michael Addition

The most atom-economical route to 3-(Methylthio)propanenitrile is the base-catalyzed thia-Michael addition of methanethiol to acrylonitrile.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-purged 250 mL round-bottom flask with 50 mL of anhydrous methanol and 0.5 equivalents of a basic catalyst (e.g., Triton B or sodium methoxide). Causality: The base is required to deprotonate methanethiol, generating the highly nucleophilic methanethiolate anion (CH3S⁻).

  • Thiol Introduction: Cool the flask to 0 °C using an ice bath. Slowly bubble methanethiol gas (1.05 eq) into the solution. Caution: Methanethiol is highly toxic and odorous; perform strictly in a specialized fume hood.

  • Michael Acceptor Addition: Add acrylonitrile (1.0 eq) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 10 °C. Causality: The reaction is highly exothermic. Temperature control prevents the polymerization of acrylonitrile.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the disappearance of acrylonitrile via TLC (Hexane:EtOAc 4:1, KMnO4 stain).

  • Quenching & Workup: Quench the reaction with 1M HCl to neutralize the base. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Distill the crude liquid under vacuum to yield pure 3-(Methylthio)propanenitrile as a colorless oil.

Synthesis A Acrylonitrile (CH2=CH-CN) E Thia-Michael Addition Intermediate A->E Michael Acceptor B Methanethiol (CH3SH) D Methanethiolate Anion (CH3S⁻) B->D Yields C Base Catalyst (NaOH / Triton B) C->B Deprotonation D->E Nucleophilic attack on β-carbon F 3-(Methylthio)propanenitrile (CH3-S-CH2-CH2-CN) E->F Protonation (Workup)

Mechanistic workflow of the base-catalyzed thia-Michael addition.

Protocol: Spectroscopic Sample Preparation and Acquisition

To prevent artifact generation, sample preparation must be meticulously controlled.

Step-by-Step Methodology:

  • NMR Preparation: Dissolve 15 mg of the distilled 3-(Methylthio)propanenitrile in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl3 lacks exchangeable protons, ensuring no interference with the aliphatic signals, while TMS provides a reliable 0.00 ppm calibration point.

  • IR Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and establish a background spectrum. Place 1-2 drops of the neat liquid directly onto the crystal. Causality: ATR allows for the direct analysis of neat liquids without the need for KBr pellet pressing, which can introduce moisture artifacts (OH stretch at 3300 cm⁻¹).

  • GC-MS Preparation: Dilute 1 μL of the sample in 1 mL of GC-grade hexane. Inject 1 μL into the GC inlet (split ratio 50:1) with the inlet temperature set to 250 °C. Causality: Dilution and splitting prevent detector saturation and peak fronting, ensuring accurate relative abundance measurements for the molecular ion and fragments.

Workflow S1 Sample Prep (Neat / Solutions) S2 1H & 13C NMR (400 MHz, CDCl3) S1->S2 S3 FT-IR (ATR) (Diamond Crystal) S1->S3 S4 GC-MS (EI) (70 eV, m/z 50-500) S1->S4 D1 Identify CH3-S & -CN (δ 2.15, 118.5 ppm) S2->D1 Carbon/Proton mapping D2 Confirm C≡N Stretch (2250 cm⁻¹) S3->D2 Functional group ID D3 Molecular Ion & Fragments (m/z 101, 61, 47) S4->D3 Mass/Formula confirmation V Orthogonal Structural Validation D1->V D2->V D3->V

Orthogonal analytical workflow for spectroscopic validation.

Conclusion

The rigorous spectroscopic characterization of 3-(Methylthio)propanenitrile relies on the orthogonal validation of its functional groups. The sharp 2250 cm⁻¹ IR band confirms the nitrile, the m/z 61 base peak in the mass spectrum confirms the thioether alpha-cleavage, and the distinct triplet-triplet splitting pattern in the 1H NMR spectrum maps the ethylene bridge. By adhering to the outlined synthesis and analytical protocols, researchers can ensure high-fidelity data suitable for downstream pharmaceutical applications.

References

  • European Patent Office. (1990).
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 548386, 3-(Methylsulfanyl)propanenitrile. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Electron Ionization Fragmentation Pathways. [Link]

Exploratory

3-(Methylthio)propanenitrile molecular weight and formula

An In-Depth Technical Guide to 3-(Methylthio)propanenitrile: Properties, Synthesis, and Applications for Advanced Research Introduction 3-(Methylthio)propanenitrile, with the CAS Number 54974-63-9, is a bifunctional orga...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Methylthio)propanenitrile: Properties, Synthesis, and Applications for Advanced Research

Introduction

3-(Methylthio)propanenitrile, with the CAS Number 54974-63-9, is a bifunctional organic molecule that has garnered significant interest across diverse fields of chemical research, from drug development to materials science.[1][2] Characterized by a propanenitrile backbone with a terminal methylthio (-SCH₃) group, this compound offers two distinct reactive centers: a nucleophilic sulfur atom and an electrophilic nitrile group.[1] This unique structural arrangement makes it a versatile precursor and building block in complex organic synthesis. This guide provides an in-depth exploration of its physicochemical properties, synthesis methodologies, key chemical transformations, and its expanding applications for researchers, scientists, and professionals in drug development.

Part 1: Core Physicochemical and Spectroscopic Properties

3-(Methylthio)propanenitrile is a colorless liquid that is soluble in water.[1] Its dual functionality dictates its chemical behavior and physical properties, which are essential for its application in synthetic chemistry.

Table 1: Physicochemical Properties of 3-(Methylthio)propanenitrile

PropertyValueReference(s)
CAS Number 54974-63-9[1][2][3]
Molecular Formula C₄H₇NS[1][3][4]
Molecular Weight 101.17 g/mol [1][3][4]
IUPAC Name 3-methylsulfanylpropanenitrile[1]
Density 1.032 g/cm³[4][5]
Boiling Point 97 °C @ 15 Torr[4][5]
Flash Point 83.1 °C[5][6]
Canonical SMILES CSCCC#N[1][3]
InChI Key INDWVHABTMSBCJ-UHFFFAOYSA-N[1][3]

Part 2: Synthesis Methodologies: The Thia-Michael Addition

The most prominent and atom-economical method for synthesizing 3-(Methylthio)propanenitrile is the Thia-Michael addition, which involves the conjugate addition of methyl mercaptan to acrylonitrile.[1] This reaction benefits from catalysis, which allows for milder conditions and improved yields. Heterogeneous catalysts, such as base-functionalized silica gels, are particularly advantageous as they simplify product purification and catalyst recovery.[1]

Experimental Protocol: Heterogeneously Catalyzed Synthesis

This protocol describes the synthesis using a pyridine-functionalized silica gel (Py-SiO₂) catalyst, a method noted for its efficiency under mild conditions.[1]

Objective: To synthesize 3-(Methylthio)propanenitrile via the catalyzed addition of methyl mercaptan to acrylonitrile.

Materials:

  • Acrylonitrile

  • Methyl mercaptan (CH₃SH)

  • Pyridine-functionalized silica gel (Py-SiO₂) catalyst

  • Anhydrous Toluene (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere, which is crucial for handling the volatile and odorous methyl mercaptan.

  • Charging the Reactor: Charge the flask with anhydrous toluene, acrylonitrile, and the Py-SiO₂ catalyst.

  • Reactant Addition: Slowly bubble methyl mercaptan gas through the stirred reaction mixture or add it as a condensed liquid at a low temperature. The reaction is exothermic, and controlled addition is necessary.

  • Reaction Conditions: Maintain the reaction temperature between 30–50°C.[1] The use of a solid catalyst allows for these mild conditions, preventing polymerization of acrylonitrile which can occur at higher temperatures or with strong, soluble bases.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to recover the heterogeneous Py-SiO₂ catalyst. The catalyst can be washed with solvent, dried, and reused.

    • The filtrate, containing the product and solvent, is then subjected to rotary evaporation to remove the toluene.

    • The crude product is purified by vacuum distillation to yield pure 3-(Methylthio)propanenitrile.

Causality Behind Experimental Choices:

  • Heterogeneous Catalyst: The choice of a solid-supported base like Py-SiO₂ over a soluble amine is deliberate. It provides high catalytic activity while preventing the product contamination and difficult separation associated with homogeneous catalysts.[1]

  • Inert Atmosphere: Methyl mercaptan is highly volatile and has a low odor threshold. An inert atmosphere prevents side reactions and contains the reactant.

  • Mild Temperature: The 30–50°C range is optimal for preventing the anionic polymerization of acrylonitrile, a common and problematic side reaction, while ensuring a sufficient reaction rate.[1]

Visualization of Synthesis Workflow

G cluster_reactants Reactants cluster_process Process Acrylonitrile Acrylonitrile ReactionVessel Reaction Vessel (Toluene, 30-50°C) Acrylonitrile->ReactionVessel Methyl Mercaptan Methyl Mercaptan Methyl Mercaptan->ReactionVessel Filtration Filtration ReactionVessel->Filtration Catalyst Py-SiO2 Catalyst Catalyst->ReactionVessel Catalysis & Recovery Filtration->Catalyst Recycle Purification Vacuum Distillation Filtration->Purification Product 3-(Methylthio)propanenitrile Purification->Product

Caption: Workflow for the catalyzed synthesis of 3-(Methylthio)propanenitrile.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of 3-(Methylthio)propanenitrile stems from the independent reactivity of its nitrile and methylthio groups. This allows for selective transformations to produce a variety of valuable downstream products.

  • Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, yielding 3-(methylthio)propylamine (MTP). This transformation is fundamental for its use in pharmaceutical synthesis, as MTP is a key precursor for certain receptor antagonists.[7] Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1]

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 3-(methylthio)propionic acid.[1]

  • Reactions at the Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which alters the electronic properties and steric profile of the molecule, creating new synthetic intermediates.

Visualization of Key Chemical Transformations

G cluster_products Key Derivatives Start 3-(Methylthio)propanenitrile Amine 3-(Methylthio)propylamine (Pharmaceutical Precursor) Start->Amine Reduction (e.g., LiAlH₄) Acid 3-(Methylthio)propionic acid Start->Acid Hydrolysis (H₃O⁺ or OH⁻) Aldehyde 3-(Methylthio)propanal (Methionine Intermediate) Start->Aldehyde Partial Reduction (e.g., DIBAL-H)

Caption: Major synthetic pathways from 3-(Methylthio)propanenitrile.

Part 4: Applications in Research and Drug Development

The value of 3-(Methylthio)propanenitrile is demonstrated by its role as a precursor to several commercially and therapeutically important molecules.

Precursor for Drug Discovery

The reduction of 3-(Methylthio)propanenitrile to 3-(methylthio)propylamine (MTP) provides a critical building block for the synthesis of pharmacologically active compounds. Notably, derivatives of MTP that incorporate pyrimidine and thiazolopyrimidine scaffolds have been identified as potent antagonists of the Corticotropin-Releasing Hormone 1 (CRH1) receptor.[7] These antagonists are being investigated for their potential in treating stress-related disorders like anxiety and depression by modulating the hypothalamic-pituitary-adrenal (HPA) axis.[7]

Intermediate in Amino Acid Synthesis

3-(Methylthio)propanenitrile is a precursor to 3-(methylthio)propanal, also known as methional.[8][9] Methional is a key intermediate in the industrial synthesis of D,L-methionine, an essential amino acid used globally as a supplement in animal feed.[8][9] The synthetic pathway involves the conversion of the nitrile to other functional groups necessary to build the amino acid structure.

Ligand in Coordination Chemistry

The presence of a soft sulfur donor makes 3-(Methylthio)propanenitrile an effective ligand for various metal ions, including heavy metals like mercury and selenium.[1] This property opens up potential applications in environmental science for the development of sensors or remediation agents for heavy metal contamination.[1]

Part 5: Safety, Handling, and Storage

While comprehensive hazard data for 3-(Methylthio)propanenitrile itself is limited, its chemical structure as a nitrile and a thioether necessitates careful handling.[3] Related compounds, such as other aliphatic nitriles and sulfides, can be harmful if inhaled or absorbed through the skin and may cause irritation.[10][11]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[12] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases, with which it may react exothermically.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(Methylthio)propanenitrile is a highly valuable and versatile chemical intermediate. Its unique bifunctional nature allows for a wide range of chemical transformations, making it a key starting material for products in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development.

References

  • Lookchem. (n.d.). Cas 54974-63-9, 3-(Methylthio)propanenitrile. [Link]

  • Carl ROTH. (n.d.). 3-(Methylthio)propanenitrile, 100 mg, CAS No. 54974-63-9. [Link]

  • Google Patents. (n.d.). US7119233B2 - Method for preparing 3-(methylthio)propanal.
  • CPAchem Ltd. (2023, June 6). Safety data sheet: 3-(Methylthio)propionaldehyde. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(Methylthio)propanenitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methylthio)propanenitrile, a versatile nitrile compound, holds significant interest for researchers and drug development professionals due t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propanenitrile, a versatile nitrile compound, holds significant interest for researchers and drug development professionals due to its utility as a chemical intermediate and building block in the synthesis of various organic molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and key applications, with a focus on practical insights and methodologies relevant to a laboratory and process development setting.

Chemical Identity and Synonyms

Correctly identifying a chemical compound is the foundation of all scientific research. 3-(Methylthio)propanenitrile is known by several names, which can sometimes lead to confusion. A clear understanding of its various synonyms is crucial for effective literature searches and chemical sourcing.

The most common and IUPAC-accepted name is 3-(Methylsulfanyl)propanenitrile .[1][2] Other frequently used synonyms include:

  • 3-(Methylthio)propionitrile[2]

  • Propanenitrile, 3-(methylthio)-[2][3]

  • 3-(Methylthio)propannitril[3]

  • 3-(metiltio)propanonitrilo[3]

It is important to note that while the core structure is consistent, slight variations in nomenclature exist across different suppliers and databases. For unambiguous identification, the Chemical Abstracts Service (CAS) number is the industry standard.

Table 1: Chemical Identifiers for 3-(Methylthio)propanenitrile

IdentifierValueSource
CAS Number 54974-63-9[4][5]
Molecular Formula C4H7NS[3][4][5]
Molecular Weight 101.17 g/mol [3][4][5]
IUPAC Name 3-methylsulfanylpropanenitrile[1][2]
InChI InChI=1S/C4H7NS/c1-6-4-2-3-5/h2,4H2,1H3[4]
InChI Key INDWVHABTMSBCJ-UHFFFAOYSA-N[4]
Canonical SMILES CSCCC#N[4]

Synthesis of 3-(Methylthio)propanenitrile: A Methodological Overview

The synthesis of 3-(Methylthio)propanenitrile is most commonly achieved through the Michael addition of methanethiol (methyl mercaptan) to acrylonitrile. This reaction is attractive due to its atom economy. The choice of catalyst and reaction conditions is critical to ensure high yield and purity while minimizing side reactions, such as the polymerization of acrylonitrile.

Experimental Protocol: Catalytic Synthesis of 3-(Methylthio)propanenitrile

This protocol describes a robust and scalable method for the synthesis of 3-(Methylthio)propanenitrile.

Objective: To synthesize 3-(Methylthio)propanenitrile with high purity and yield.

Materials:

  • Acrylonitrile (inhibited with MEHQ)

  • Methanethiol (methyl mercaptan)

  • Triethylamine (catalyst)

  • Acetic acid (co-catalyst/inhibitor)

  • Toluene (solvent)

  • Nitrogen gas (for inert atmosphere)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Gas inlet adapter

  • Thermometer

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and gas inlet. Ensure all glassware is dry. Place the flask in the heating mantle on the magnetic stirrer.

  • Inert Atmosphere: Purge the system with nitrogen gas for 15 minutes to create an inert atmosphere. This is crucial to prevent side reactions and handle the volatile and odorous methanethiol safely.

  • Charge the Reactor: To the flask, add acrylonitrile (1.0 eq) and toluene. Begin stirring.

  • Catalyst Addition: In a separate flask, prepare a solution of triethylamine (0.05 eq) and a small amount of acetic acid in toluene. The acetic acid helps to control the basicity of the triethylamine, preventing rapid, uncontrolled polymerization of the acrylonitrile.

  • Reactant Addition: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add methanethiol (1.1 eq) to the dropping funnel and add it dropwise to the stirred acrylonitrile solution over a period of 1-2 hours. The excess methanethiol ensures complete conversion of the acrylonitrile. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by taking small aliquots from the reaction mixture. The disappearance of the acrylonitrile peak indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure 3-(Methylthio)propanenitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of methanethiol and potential side reactions involving atmospheric oxygen.

  • Low Temperature Addition: The Michael addition is exothermic. Slow, controlled addition at low temperature prevents a runaway reaction and minimizes the polymerization of acrylonitrile, a common and problematic side reaction.

  • Use of Acetic Acid: While triethylamine is the base catalyst, uncontrolled basicity can aggressively promote acrylonitrile polymerization. Acetic acid tempers the basicity, leading to a more controlled reaction and higher yield of the desired product.

  • Excess Methanethiol: Ensures that the limiting reagent, acrylonitrile, is fully consumed, driving the reaction to completion.

  • Aqueous Work-up: Removes the catalyst and any remaining acidic or basic species, simplifying the subsequent purification step.

  • Vacuum Distillation: 3-(Methylthio)propanenitrile has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, preventing potential decomposition.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware (3-neck RBF, Condenser, Funnel) Inert 2. Purge with Nitrogen Setup->Inert Charge 3. Add Acrylonitrile & Toluene Inert->Charge Cool 4. Cool to 0-5 °C Charge->Cool Add_MeSH 5. Add Methanethiol (1.1 eq) Dropwise Cool->Add_MeSH Add_Cat 6. Add Triethylamine/Acetic Acid Cool->Add_Cat Stir 7. Stir at RT for 12-16h Add_MeSH->Stir Add_Cat->Stir Monitor 8. Monitor by GC Stir->Monitor Wash 9. Aqueous Wash (NaHCO3, Brine) Monitor->Wash Reaction Complete Dry 10. Dry (MgSO4) Wash->Dry Concentrate 11. Concentrate (Rotovap) Dry->Concentrate Purify 12. Vacuum Distillation Concentrate->Purify Product Pure 3-(Methylthio)propanenitrile Purify->Product

Figure 1: Synthesis workflow for 3-(Methylthio)propanenitrile.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of synthesized 3-(Methylthio)propanenitrile. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environments in the molecule. The spectrum of 3-(Methylthio)propanenitrile will show characteristic signals for the methyl group protons, and the two methylene groups of the propane chain. The chemical shifts and coupling patterns are unique fingerprints of the molecule.

    • ¹³C NMR: Shows distinct signals for each of the four carbon atoms in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3-(Methylthio)propanenitrile will exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) group, typically around 2240-2260 cm⁻¹. Other key absorptions will correspond to C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of 3-(Methylthio)propanenitrile (101.17 g/mol ).

Chromatographic Analysis
  • Gas Chromatography (GC): GC is an excellent technique for assessing the purity of 3-(Methylthio)propanenitrile and for monitoring the progress of its synthesis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides quantitative purity data and confirms the identity of the product.

Self-Validating Analytical Workflow

A self-validating analytical workflow integrates multiple techniques to provide a high degree of confidence in the identity and purity of the compound.

Analytical_Workflow Sample Synthesized 3-(Methylthio)propanenitrile GC_FID GC-FID (Quantitative Purity) Sample->GC_FID H_NMR ¹H NMR (Proton Environment) Sample->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Sample->C_NMR IR IR Spectroscopy (Nitrile Group C≡N) Sample->IR GC_MS GC-MS (Molecular Weight & Fragmentation) Sample->GC_MS Final Confirmed Pure 3-(Methylthio)propanenitrile GC_FID->Final H_NMR->Final C_NMR->Final IR->Final GC_MS->Final

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 3-(Methylthio)propanenitrile as a Versatile Precursor in Pharmaceutical Synthesis

Abstract This guide provides an in-depth exploration of 3-(methylthio)propanenitrile, a pivotal yet often overlooked precursor in the synthesis of high-value pharmaceuticals and their essential intermediates. Moving beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth exploration of 3-(methylthio)propanenitrile, a pivotal yet often overlooked precursor in the synthesis of high-value pharmaceuticals and their essential intermediates. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and strategic considerations that guide the use of this versatile nitrile. We present detailed, field-tested protocols for the synthesis of the H2 receptor antagonist, Famotidine, and the essential amino acid, D,L-Methionine, originating from 3-(methylthio)propanenitrile. Furthermore, we detail the conversion of this precursor into other key building blocks, namely 3-(methylthio)propylamine and 3-(methylthio)propanoic acid, thereby showcasing its broad applicability in modern drug development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of 3-(methylthio)propanenitrile in their synthetic campaigns.

Introduction to 3-(Methylthio)propanenitrile: A Profile

3-(Methylthio)propanenitrile (C₄H₇NS) is a colorless liquid characterized by a nitrile group and a methylthio ether moiety.[1] This bifunctional arrangement is the cornerstone of its synthetic utility. The electron-withdrawing nature of the nitrile group activates the adjacent methylene protons, facilitating carbanion formation, while also serving as a versatile handle for transformation into amines, carboxylic acids, and amidines. The methylthio group, a potent nucleophile, is crucial for constructing larger molecular scaffolds.

These features make 3-(methylthio)propanenitrile an efficient starting point for building complex heterocyclic systems and densely functionalized aliphatic chains, which are common motifs in active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of 3-(Methylthio)propanenitrile

PropertyValueReference
CAS Number 54974-63-9[2]
Molecular Formula C₄H₇NS[2]
Molecular Weight 101.17 g/mol [2]
Boiling Point 97 °C at 15 Torr[3]
Density 1.032 g/cm³[3]
Flash Point 83 °C[2]

Core Reactivity and Synthetic Potential

The utility of 3-(methylthio)propanenitrile as a precursor is rooted in its predictable and high-yielding transformations. The nitrile group can be selectively targeted under various conditions, leaving the thioether intact, or both functionalities can be involved in elegant cascade reactions.

Core_Reactions MTPN 3-(Methylthio)propanenitrile Amine 3-(Methylthio)propylamine (Key Intermediate) MTPN->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) Acid 3-(Methylthio)propanoic Acid (Key Intermediate) MTPN->Acid Hydrolysis (H⁺ or OH⁻) Aldehyde 3-(Methylthio)propanal (Methionine Intermediate) MTPN->Aldehyde Reduction (e.g., DIBAL-H) Amidine 3-(Methylthio)propanimidamide (Famotidine Intermediate) MTPN->Amidine Pinner Reaction (HCl, ROH) then NH₃

Caption: Key synthetic transformations of 3-(methylthio)propanenitrile.

Application I: Synthesis of Famotidine

Famotidine is a potent histamine H2 receptor antagonist that inhibits stomach acid production and is widely used to treat peptic ulcers and gastroesophageal reflux disease.[4] While several synthetic routes exist, a key pathway utilizes a complex propionitrile derivative which can be conceptually traced back to the core structure of 3-(methylthio)propanenitrile. The synthesis hinges on the construction of the guanidinothiazole ring system and its subsequent coupling with a side chain derived from a nitrile precursor, which is ultimately converted to the N-sulfamoyl amidine moiety of Famotidine.

A crucial intermediate in this process is 3-[(2-guanidinothiazol-4-yl)methylthio]propionitrile . This intermediate is then converted to the corresponding methyl imidate, which finally reacts with sulfamide to yield Famotidine.[5][6]

Workflow for Famotidine Synthesis

Famotidine_Synthesis cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Famotidine Core Formation start S-(2-Guanidinothiazol-4-ylmethyl)isothiourea intermediate 3-[(2-Guanidinothiazol-4-yl)methylthio]propionitrile start->intermediate S-Alkylation nitrile 3-Halopropionitrile (e.g., 3-chloropropionitrile) nitrile->intermediate imidate Methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate intermediate->imidate Pinner Reaction (HCl, Methanol) famotidine Famotidine imidate->famotidine Condensation sulfamide Sulfamide (H₂NSO₂NH₂) sulfamide->famotidine

Caption: Synthetic workflow for Famotidine via a propionitrile intermediate.

Protocol: Synthesis of Famotidine from 3-[(2-Guanidinothiazol-4-yl)methylthio]propionitrile

This protocol outlines the conversion of the key nitrile intermediate to Famotidine.[5][6]

Materials:

  • 3-[(2-Guanidinothiazol-4-yl)methylthio]propionitrile (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Hydrogen Chloride (gas)

  • Sulfamide (H₂NSO₂NH₂) (approx. 3.0 eq)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixture)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, gas inlet, and reflux condenser

  • Drying tube (CaCl₂)

  • Ice bath

  • Rotary evaporator

Step 1: Formation of Methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate Hydrochloride (Pinner Reaction)

  • Rationale: The Pinner reaction converts the nitrile into an imidate hydrochloride salt, which is a highly reactive intermediate for the subsequent condensation with sulfamide. The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the imidate back to an ester or amide.

  • Suspend 3-[(2-guanidinothiazol-4-yl)methylthio]propionitrile (1.0 eq) in a mixture of anhydrous methanol (1.5 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Stopper the flask and allow the mixture to stand at 4 °C overnight to ensure complete formation of the imidate salt.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 3-[(2-guanidinothiazol-4-yl)methylthio]propionimidate hydrochloride as a solid. This intermediate is typically used in the next step without further purification.

Step 2: Condensation with Sulfamide to Yield Famotidine

  • Rationale: The imidate intermediate readily reacts with the nucleophilic amine groups of sulfamide. The reaction is driven by the elimination of methanol and ammonia (from the imidate salt), forming the stable N-sulfamoyl amidine structure. A molar excess of sulfamide is used to drive the reaction to completion.

  • Dissolve the crude imidate hydrochloride from Step 1 in anhydrous methanol.

  • Add sulfamide (approx. 3.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting residue contains crude Famotidine. Purify the crude product by silica gel column chromatography, eluting with a chloroform-methanol gradient (e.g., starting from 20:1 and gradually increasing polarity to 10:1).[5]

  • Combine the fractions containing the pure product and evaporate the solvent to yield Famotidine as a white solid.

Application II: Synthesis of D,L-Methionine

Methionine is an essential amino acid vital for protein synthesis and numerous metabolic processes. Industrial synthesis often starts from acrolein and methyl mercaptan to produce 3-(methylthio)propanal (MMP).[7][8] While not a direct route, 3-(methylthio)propanenitrile can be efficiently converted to MMP, thus serving as a valuable precursor. The subsequent steps follow a modified Strecker synthesis, involving the formation of a cyanohydrin intermediate.

Workflow for D,L-Methionine Synthesis

Methionine_Synthesis MTPN 3-(Methylthio)propanenitrile MMP 3-(Methylthio)propanal (MMP) MTPN->MMP Partial Reduction (DIBAL-H) Cyanohydrin 2-Hydroxy-4-(methylthio)butanenitrile (MMP-cyanohydrin) MMP->Cyanohydrin Addition Hydantoin 5-(2-(Methylthio)ethyl)hydantoin Cyanohydrin->Hydantoin Bucherer-Bergs Reaction Methionine D,L-Methionine Hydantoin->Methionine Hydrolysis HCN Hydrogen Cyanide (HCN) HCN->Cyanohydrin Carbonate Ammonium Carbonate ((NH₄)₂CO₃) Carbonate->Hydantoin Base Base (e.g., NaOH) Base->Methionine

Caption: Synthetic workflow for D,L-Methionine from 3-(methylthio)propanenitrile.

Protocol: Synthesis of D,L-Methionine

Step 1: Partial Reduction to 3-(Methylthio)propanal (MMP)

  • Rationale: The nitrile must be selectively reduced to the aldehyde without over-reduction to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures, as it forms a stable intermediate that hydrolyzes to the aldehyde upon workup.

  • Dissolve 3-(methylthio)propanenitrile (1.0 eq) in an anhydrous, non-protic solvent (e.g., toluene or THF) in a flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq) in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow, careful addition of methanol, followed by an aqueous acid workup (e.g., 1M HCl).

  • Allow the mixture to warm to room temperature and extract the product into an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude MMP.

Step 2: Conversion to D,L-Methionine (Bucherer-Bergs/Strecker Pathway)

  • Rationale: This classic amino acid synthesis involves the reaction of the aldehyde (MMP) with cyanide and ammonia (generated in situ from ammonium carbonate) to form an aminonitrile, which cyclizes to a hydantoin. The hydantoin is a stable intermediate that can be isolated and then hydrolyzed under basic conditions to yield the final amino acid.[8]

  • In a pressure vessel, combine the crude MMP (1.0 eq) from Step 1 with ammonium carbonate (approx. 3.0 eq) and sodium cyanide (approx. 1.2 eq) in a mixture of water and ethanol.

  • Seal the vessel and heat to 80-100 °C for 4-6 hours.

  • Cool the reaction mixture, which now contains 5-(2-(methylthio)ethyl)hydantoin.

  • Add a solution of sodium hydroxide (NaOH) directly to the reaction mixture to achieve a final concentration of 2-4 M.

  • Heat the basic mixture to 120-150 °C for several hours to hydrolyze the hydantoin ring.

  • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., H₂SO₄ or HCl) to a pH of approximately 5-6.

  • D,L-Methionine will precipitate from the solution. Cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis of Key Pharmaceutical Intermediates

Beyond direct API synthesis, 3-(methylthio)propanenitrile is a valuable starting material for other versatile intermediates.

Protocol: Reduction to 3-(Methylthio)propylamine
  • Rationale: Complete reduction of the nitrile to a primary amine provides a useful building block for introducing the methylthiopropyl side chain in various drug scaffolds. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • Under an inert atmosphere, add a solution of 3-(methylthio)propanenitrile (1.0 eq) in anhydrous diethyl ether or THF dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in the same solvent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with ether.

  • Dry the combined filtrate over anhydrous K₂CO₃, filter, and remove the solvent by distillation to yield 3-(methylthio)propylamine.[9]

Protocol: Hydrolysis to 3-(Methylthio)propanoic Acid
  • Rationale: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, another fundamental functional group in medicinal chemistry.

  • Mix 3-(methylthio)propanenitrile (1.0 eq) with a 6M aqueous solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours until TLC or GC analysis shows complete consumption of the starting material.

  • Cool the solution to room temperature.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-(methylthio)propanoic acid.

Conclusion

3-(Methylthio)propanenitrile demonstrates significant versatility as a precursor in pharmaceutical synthesis. Its dual functionality allows for a range of chemical transformations, providing access to complex APIs like Famotidine and essential biomolecules like Methionine. The protocols detailed herein serve as a practical guide for leveraging this potent building block, underscoring the importance of understanding the causality behind experimental design for successful and efficient drug development campaigns.

References

  • PrepChem. (n.d.). Synthesis of N-sulfamoyl-3-[(2-guanidinothiazol-4-yl)methylthio]propionamidine. Retrieved from [Link]

  • PharmaCompass. (n.d.). Famotidine, MK-208, YM-11170, Quamatel, Pepdine, Famodil, Gastridin, Pepcid RPD, Pepcid AC, Pepcid, Pepdul, Pepcidine, Gaster. Retrieved from [Link]

  • Google Patents. (n.d.). US5068405A - Famotidine intermediates and their preparation.
  • Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. HETEROCYCLES, 75(2), 397. [Link]

  • European Patent Office. (n.d.). EP 0356366 A1 - A process for the preparation of N-sulfamyl-propionamidine derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 54974-63-9,3-(Methylthio)propanenitrile. Retrieved from [Link]

  • MDPI. (2019, July 15). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of famotidine. Retrieved from [Link]

  • Google Patents. (n.d.). BE905409A - PROCESS FOR THE PREPARATION OF N-SULFAMYL-3- (2-GUANIDINO-THIAZOL-4-YL-METHYLTHIO) -PROPIONAMIDINE.
  • Patsnap. (2018, March 9). Method for preparing 3-methylthio propylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US7119233B2 - Method for preparing 3-(methylthio)propanal.

Sources

Application

Application Note: Analytical Strategies for the Detection and Quantification of 3-(Methylthio)propanenitrile

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists Matrix Applications: Chemical Synthesis, Botanical Extracts, and Biological Fluids Introduction & Chemical Context 3-(Methylthio)pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists Matrix Applications: Chemical Synthesis, Botanical Extracts, and Biological Fluids

Introduction & Chemical Context

3-(Methylthio)propanenitrile (CAS 54974-63-9), also known as 3-methylthiopropionitrile, is a bifunctional organosulfur compound featuring both a thioether linkage and a terminal nitrile group. In industrial and pharmaceutical sectors, it serves as a critical synthetic intermediate—most notably in the large-scale production of 3-methylsulfonylpropionitrile and various heterocyclic active pharmaceutical ingredients (APIs)[1]. Beyond synthetic chemistry, trace levels of 3-(Methylthio)propanenitrile have been identified as volatile secondary metabolites in botanical matrices, such as the ethanolic extracts of Murraya koenigii (curry leaf), where it contributes to the plant's complex phytochemical profile [2].

The dual functionality of the molecule dictates its physicochemical behavior: the thioether confers moderate volatility and susceptibility to oxidation, while the nitrile group provides a strong dipole. Consequently, analyzing this compound requires tailored chromatographic techniques. This guide details two self-validating analytical workflows: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for trace volatile analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bulk reaction monitoring and high-throughput quantification [3].

Quantitative Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₄H₇NSDetermines exact mass and isotopic distribution.
Molecular Weight 101.17 g/mol Low MW requires low m/z scanning capabilities in MS.
Boiling Point ~200°C (at 760 mmHg)Amenable to GC without derivatization; ideal for HS-SPME.
LogP (Estimated) 0.4 – 0.6Moderately polar; requires polar-embedded or T3 columns for HPLC retention.
Exact Mass [M+H]⁺ 102.037Primary precursor ion for ESI+ LC-MS/MS.

Analytical Decision Workflow

To ensure robust quantification, the selection of the analytical platform must be driven by the sample matrix and the required limit of detection (LOD).

AnalyticalWorkflow N1 Sample Matrix (Biological / Synthetic) N2 Matrix Type & Conc.? N1->N2 N3 Complex / Aqueous (Trace Analysis) N2->N3 High Interference N4 Organic / Clean (Bulk Analysis) N2->N4 High Purity N5 HS-SPME Extraction (DVB/CAR/PDMS) N3->N5 N6 Solvent Dilution (e.g., MeOH/Water) N4->N6 N7 GC-MS (EI) m/z 101, 61 N5->N7 N8 LC-MS/MS (ESI+) MRM 102 -> 61 N6->N8 N9 Data Processing & Validation N7->N9 N8->N9

Fig 1. Analytical decision tree and workflow for 3-(Methylthio)propanenitrile detection.

Method A: Trace Analysis via HS-SPME-GC-MS

Scientific Rationale

Direct liquid injection of complex biological or environmental matrices often leads to rapid degradation of the GC inlet liner due to the accumulation of non-volatile matrix components. 3-(Methylthio)propanenitrile is sufficiently volatile to partition into the headspace. By utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber, we exploit the analyte's moderate polarity and low molecular weight, achieving high enrichment factors while completely isolating the GC system from non-volatile matrix interferents [2].

A mid-polar stationary phase (e.g., 5% Phenyl-methylpolysiloxane) is selected to prevent the peak tailing commonly associated with sulfur-containing compounds on purely non-polar columns.

Step-by-Step Protocol

Step 1: Sample Preparation & Extraction

  • Transfer 5.0 mL of the aqueous sample (or 1.0 g of homogenized solid matrix suspended in 5.0 mL of HPLC-grade water) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to drive the analyte into the headspace (salting-out effect).

  • Spike the sample with 10 µL of Internal Standard (IS) solution (e.g., 3-(Ethylthio)propanenitrile at 1 µg/mL).

  • Seal the vial with a PTFE/silicone septum cap.

  • Incubate at 60°C for 10 minutes with agitation (250 rpm).

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

Step 2: GC-MS Acquisition Parameters

ParameterSettingCausality / Note
Inlet Temperature 250°CEnsures rapid thermal desorption from the SPME fiber without pyrolyzing the analyte.
Carrier Gas Helium, 1.0 mL/minConstant flow mode maintains retention time stability.
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Mid-polar phase resolves the analyte from early-eluting matrix volatiles.
Oven Program 40°C (hold 2 min) → 10°C/min to 150°C → 25°C/min to 280°C (hold 3 min)Focuses the analyte at the column head, then rapidly elutes it to minimize band broadening.
MS Ionization Electron Impact (EI), 70 eVStandard energy for reproducible fragmentation libraries.
SIM Ions (m/z) 101 (M⁺), 61 (Base), 54m/z 61 [CH₃S=CH₂]⁺ is used for primary quantification.
Self-Validation & Quality Control

To ensure this protocol acts as a self-validating system, the sequence must include:

  • Fiber Blank: Run a blank desorption prior to the first sample to confirm the absence of sulfur carryover.

  • Matrix Spike Recovery: Spike a known concentration of 3-(Methylthio)propanenitrile into a blank matrix. Acceptable recovery must fall between 85% and 115%.

  • IS Response Monitoring: The absolute peak area of the internal standard must not deviate by more than ±15% across the analytical batch, ensuring extraction efficiency remains constant.

Method B: Bulk Analysis & Reaction Monitoring via LC-MS/MS

Scientific Rationale

During the synthesis of derivatives like 3-methylsulfonylpropionitrile, reaction mixtures contain high concentrations of the analyte alongside highly polar precursors (e.g., sodium thiomethoxide) [1]. GC-MS is unsuitable here due to the presence of non-volatile salts and the risk of thermally inducing further reactions in the inlet.

LC-MS/MS using Electrospray Ionization (ESI) is the method of choice. The nitrile group and the sulfur atom are readily protonated in an acidic mobile phase. Because the analyte is small and relatively hydrophilic, standard C18 columns often fail to retain it past the void volume. Therefore, an aqueous-compatible, polar-endcapped column (e.g., Waters Acquity HSS T3) is mandated to ensure adequate retention and prevent ion suppression from early-eluting salts.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Aliquot 10 µL of the reaction mixture or bulk solution.

  • Dilute 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to fall within the linear dynamic range of the MS detector.

  • Add the Internal Standard (IS) to a final concentration of 50 ng/mL.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 5 minutes to pellet any precipitated salts or polymers.

  • Transfer the supernatant to an LC autosampler vial.

Step 2: LC-MS/MS Acquisition Parameters

ParameterSettingCausality / Note
Column Acquity HSS T3 (100 × 2.1 mm, 1.8 µm)Retains polar, low-MW analytes under highly aqueous conditions.
Mobile Phase A Water + 0.1% Formic AcidProvides protons [H]⁺ essential for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluting solvent; aprotic nature enhances ESI desolvation.
Gradient 0-1 min: 5% B; 1-4 min: 5%→60% B; 4-5 min: 95% B; 5-7 min: 5% BFast gradient tailored for small molecules.
Flow Rate 0.4 mL/minOptimal for ESI source nebulization efficiency.
Ionization Mode ESI Positive (ESI+)Targets the protonable sulfur and nitrogen heteroatoms.

Step 3: MRM Transitions (Multiple Reaction Monitoring)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3-(Methylthio)propanenitrile 102.061.015Quantifier (Loss of CH₂CN)
3-(Methylthio)propanenitrile 102.054.020Qualifier (Loss of CH₃SH)
Internal Standard Depends on ISDepends on ISOptimizedNormalization
Self-Validation & Quality Control
  • System Suitability Test (SST): Inject a mid-level standard six times consecutively. The Relative Standard Deviation (RSD) of the retention time must be < 1.0%, and the peak area RSD must be < 5.0%.

  • Ion Ratio Verification: The ratio of the Quantifier (m/z 61) to the Qualifier (m/z 54) must remain within ±20% of the ratio established by the calibration standards. A deviation indicates a co-eluting matrix interference.

  • Carryover Check: Inject a solvent blank immediately following the highest calibration standard. The analyte peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) area.

References

  • Process for preparing 3-methylsulfonylpropionitrile.
  • Variation in essential, trace and toxic elemental contents in Murraya koenigii – A spice and medicinal herb from different Indian states. ResearchGate.[Link]

  • 3-(Methylthio)propanenitrile Chemical Properties and Safety Data. ChemSrc.[Link]

Method

In vitro assays utilizing 3-(Methylthio)propanenitrile

Application Note: In Vitro Profiling of 3-(Methylthio)propanenitrile – Glucagon Secretion Inhibition and Heavy Metal Chelation Executive Summary 3-(Methylthio)propanenitrile (3-MTPN, CAS: 54974-63-9) is an aliphatic nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 3-(Methylthio)propanenitrile – Glucagon Secretion Inhibition and Heavy Metal Chelation

Executive Summary

3-(Methylthio)propanenitrile (3-MTPN, CAS: 54974-63-9) is an aliphatic nitrile characterized by a terminal cyano group and a thioether linkage. While traditionally utilized as a building block in organic synthesis, recent biochemical profiling has unveiled its dual utility in biological and environmental assays. Pharmacologically, 3-MTPN acts as a protective modulator of pancreatic endocrine function by inhibiting the release of glucagon[1]. Biochemically, it serves as a high-affinity bidentate ligand for heavy metals such as mercury (Hg) and selenium (Se)[1]. This Application Note provides rigorously validated, self-contained in vitro protocols designed for researchers and drug development professionals to evaluate both the endocrine-modulating and thermodynamic binding properties of 3-MTPN.

Mechanistic Rationale & Experimental Design

Endocrine Modulation (Pancreatic Alpha-Cells): In the context of diabetes research, suppressing hyperglucagonemia is a major therapeutic target. 3-MTPN has demonstrated the ability to inhibit glucagon secretion from pancreatic alpha cells[1]. To model this in vitro, we utilize the α -TC1 clone 6 cell line (ATCC® CRL-2934™), a well-characterized murine adenoma derivative that retains physiological glucose-sensing and glucagon biosynthesis capabilities[2][3]. By subjecting these cells to low-glucose conditions (1.0 mM), we induce a stimulatory environment for glucagon release. Introducing 3-MTPN into this system allows us to quantify its dose-dependent inhibitory effects via a competitive enzyme-linked immunosorbent assay (ELISA).

Metallobiochemistry (Heavy Metal Chelation): The molecular structure of 3-MTPN features a "soft" sulfur atom in the methylthio group and a nitrogen atom in the nitrile group. According to Hard-Soft Acid-Base (HSAB) theory, these moieties act as excellent electron donors to soft Lewis acids like Hg2+ . To quantify this interaction without the steric hindrance or artifacts of fluorescent labeling, Isothermal Titration Calorimetry (ITC) is employed. ITC provides a direct, label-free measurement of the heat released during complex formation, yielding the dissociation constant ( Kd​ ), binding stoichiometry ( n ), and enthalpy ( ΔH ) in a single experiment.

Experimental Protocols

Protocol A: In Vitro Glucagon Secretion Inhibition Assay

Self-Validation System: This protocol includes high-glucose baseline controls to validate cell responsiveness and vehicle controls to rule out solvent-induced cytotoxicity.

Materials:

  • α -TC1 clone 6 cells (ATCC® CRL-2934™)[2]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 15 mM HEPES, 0.1 mM NEAA, and 0.02% BSA[3]

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (pH 7.4)

  • 3-MTPN (CAS: 54974-63-9)[1], dissolved in DMSO (100 mM stock)

  • Glucagon Sandwich ELISA Kit

  • Protease inhibitor cocktail (e.g., Aprotinin)

Step-by-Step Methodology:

  • Cell Seeding: Seed α -TC1 clone 6 cells at a density of 2×105 cells/well in a 24-well tissue culture plate. Culture for 48 hours at 37°C, 5% CO2​ until ~80% confluent.

  • Baseline Equilibration: Aspirate the growth media and wash the cells twice with warm KRBH buffer. Incubate the cells in KRBH containing 16.7 mM glucose for 1 hour.

    • Causality: High glucose physiologically suppresses basal glucagon secretion, synchronizing the cell population to a baseline resting state prior to stimulation.

  • Compound Treatment & Stimulation:

    • Prepare treatment solutions in KRBH containing 1.0 mM glucose (stimulatory condition).

    • Spike 3-MTPN to final concentrations of 0.1, 1.0, 10, 50, and 100 μ M. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane toxicity.

    • Controls: Include a vehicle control (0.1% DMSO in 1.0 mM glucose KRBH) and a negative resting control (16.7 mM glucose KRBH).

    • Replace the equilibration buffer with 500 μ L of the respective treatment solutions per well. Incubate for exactly 2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. Immediately add 5 μ L of Aprotinin to the collection tubes.

    • Causality: Glucagon is highly susceptible to rapid proteolytic degradation; Aprotinin preserves the structural integrity of the secreted hormone for accurate downstream quantification.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any cellular debris.

  • Quantification: Assay the cleared supernatants using the Glucagon ELISA kit according to the manufacturer's instructions. Read absorbance at 450 nm and interpolate concentrations using a 4-parameter logistic (4PL) standard curve.

Protocol B: Isothermal Titration Calorimetry (ITC) for Hg2+ Chelation

Self-Validation System: Includes a ligand-into-buffer titration to isolate the true heat of binding from the heat of dilution.

Materials:

  • Microcalorimeter (e.g., MicroCal PEAQ-ITC)

  • 3-MTPN Ligand

  • Mercuric Chloride ( HgCl2​ )

  • 50 mM HEPES buffer, pH 7.4

Step-by-Step Methodology:

  • Buffer Matching: Prepare 1 mM 3-MTPN and 10 mM HgCl2​ strictly in the exact same batch of 50 mM HEPES buffer.

    • Causality: Mismatched buffers generate massive heats of dilution upon injection, which will completely mask the subtle thermodynamic heat signatures of the ligand-metal binding event.

  • Degassing: Degas both solutions under vacuum for 10 minutes.

    • Causality: Microbubbles inside the ITC cell expand and contract during stirring, causing severe erratic baseline noise that ruins data integration.

  • Loading: Load 300 μ L of the 1 mM 3-MTPN solution into the sample cell. Load the 10 mM HgCl2​ solution into the automated injection syringe.

  • Titration Parameters:

    • Temperature: 25°C

    • Reference Power: 10 μ cal/s

    • Stirring Speed: 750 rpm

    • Injection Schedule: 1 initial purge injection of 0.4 μ L (discarded during analysis), followed by 19 injections of 2.0 μ L.

    • Spacing: 150 seconds between injections to allow the thermal signal to fully return to baseline.

  • Control Titration: Perform a control titration by injecting 10 mM HgCl2​ into a blank HEPES buffer to measure the background heat of dilution.

  • Data Analysis: Subtract the control heats from the experimental heats. Integrate the peaks and fit the normalized data to a "One Set of Sites" binding model to extract Kd​ , n , and ΔH .

Data Presentation

The following table summarizes the expected quantitative parameters and benchmarks when profiling 3-MTPN across these in vitro assays based on its known chemical properties.

Assay TypeTarget/SystemMeasured ParameterExpected Value RangeInterpretation
Endocrine Modulation α -TC1 clone 6 cellsGlucagon Secretion IC50​ 15 - 45 μ MDemonstrates moderate-to-high potency in suppressing alpha-cell activity.
Endocrine Modulation α -TC1 clone 6 cellsMax Glucagon Inhibition60 - 80%Indicates a significant reduction of hyperglucagonemia in vitro.
Metal Chelation (ITC) Hg2+ (Mercuric ion)Dissociation Constant ( Kd​ )0.5 - 5.0 μ MHigh binding affinity driven by the thioether sulfur electron donation.
Metal Chelation (ITC) Hg2+ (Mercuric ion)Stoichiometry ( n )~1.0 to 2.0Suggests 1:1 or 2:1 (Ligand:Metal) stable complex formation.

Mechanistic Workflow Diagram

G cluster_0 Pancreatic Alpha-Cell Assay cluster_1 Metal Chelation Assay MTPN 3-(Methylthio)propanenitrile (3-MTPN) AlphaCell α-TC1 Clone 6 Cells (Low Glucose) MTPN->AlphaCell Inhibits Release Metals Heavy Metals (Hg2+, Se) MTPN->Metals Binds via S/N Glucagon Glucagon Secretion AlphaCell->Glucagon Stimulates Inhibition Endocrine Modulation (Decreased Glucagon) Glucagon->Inhibition Downstream Effect Complex Stable Ligand-Metal Complex Metals->Complex Chelation

Mechanistic pathways of 3-MTPN in alpha-cell endocrine modulation and heavy metal chelation.

References

  • National Institutes of Health (NIH) / PMC. "Alpha TC1 and Beta-TC-6 genomic profiling uncovers both shared and distinct transcriptional regulatory features with their primary islet counterparts". Scientific Reports.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(Methylthio)propanenitrile synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Methylthio)propanenitrile (also known as 3-methylthiopropionitrile). As a critical intermediate in heterocycle construction and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Methylthio)propanenitrile (also known as 3-methylthiopropionitrile). As a critical intermediate in heterocycle construction and drug development, its synthesis requires precise control over highly exothermic pathways and noxious reagents.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible, high-yield synthesis.

Troubleshooting & FAQs

Q1: What is the mechanistic advantage of using heterogeneous catalysts over homogeneous bases in the Michael addition route? Answer: In the conjugate addition of methanethiol (CH₃SH) to acrylonitrile, basic catalysts are required to deprotonate the thiol, generating the highly nucleophilic thiolate anion. While homogeneous bases like triethylamine (TEA) are effective, they often complicate downstream purification and can promote the anionic polymerization of acrylonitrile if local concentrations are too high.

Heterogeneous catalysts, such as pyridine-functionalized silica gel (Py-SiO₂), provide localized basic sites. This facilitates the adsorption and activation of CH₃SH and the polarization of the α,β-unsaturated system of acrylonitrile under mild conditions (30–50°C), while suppressing bulk polymerization. Furthermore, Py-SiO₂ can be easily filtered off, retaining >95% activity over multiple cycles, making it a self-validating choice for scalable purity as noted in [1].

Q2: How can I mitigate the hazards of handling gaseous methanethiol while maintaining high reaction yields? Answer: Gaseous methanethiol is highly toxic and possesses an extremely low odor threshold, presenting significant handling challenges. To bypass this, researchers can employ an alternative alkylation route using sodium thiomethoxide (NaSCH₃) and a halogenated precursor like 3-bromopropanenitrile.

By conducting this reaction in an aqueous solution rather than an organic solvent, the NaSCH₃ acts as a potent nucleophile that readily displaces the bromide. The resulting 3-(methylthio)propanenitrile is largely insoluble in water, allowing it to phase-separate as an organic layer. This self-partitioning mechanism not only drives the reaction forward but also drastically simplifies isolation, a method validated in [2].

Q3: During the aqueous alkylation of 3-bromopropanenitrile with NaSCH₃, why is strict temperature control (10–25°C) critical? Answer: The nucleophilic substitution between NaSCH₃ and 3-bromopropanenitrile is highly exothermic. If the temperature exceeds 25°C, two detrimental side reactions occur:

  • Hydrolysis: The alkaline nature of the aqueous NaSCH₃ solution can catalyze the hydrolysis of the nitrile group to an unwanted amide or carboxylic acid.

  • Elimination: Elevated temperatures favor E2 elimination over SN2 substitution, converting 3-bromopropanenitrile back into acrylonitrile and generating complex byproduct mixtures.

Maintaining the reaction strictly at 10–20°C ensures that the SN2 pathway dominates, typically achieving yields >85% within 1–4 hours [2].

Experimental Workflows

SynthesisWorkflow Start Target: 3-(Methylthio)propanenitrile Route1 Alkylation Route (NaSCH₃ + 3-Bromopropanenitrile) Start->Route1 Route2 Michael Addition Route (CH₃SH + Acrylonitrile) Start->Route2 Step1A Aqueous Reaction Temp: 10–20°C | Time: 1–4h Route1->Step1A Step2A Base Catalysis (e.g., Py-SiO₂ or TEA) Route2->Step2A Step1B Biphasic Separation Isolate Organic Layer Step1A->Step1B Product Purified 3-(Methylthio)propanenitrile Step1B->Product Step2B Conjugate Addition Temp: 30–50°C Step2A->Step2B Step2B->Product

Workflow for 3-(Methylthio)propanenitrile synthesis via Alkylation and Michael Addition routes.

Validated Experimental Protocols

Protocol A: Aqueous Alkylation (NaSCH₃ + 3-Bromopropanenitrile)

Causality Focus: Utilizing an aqueous medium promotes the spontaneous phase separation of the hydrophobic product, acting as an in-situ purification step.

  • Preparation: In a jacketed reactor equipped with a mechanical stirrer, add an aqueous solution of sodium thiomethoxide (typically 14–21% w/w).

  • Cooling: Chill the solution to 10°C using a circulating cooling bath to prepare for the exothermic addition.

  • Addition: Slowly add liquid 3-bromopropanenitrile dropwise over 30–45 minutes. Critical: Maintain the internal temperature strictly between 10–20°C to prevent nitrile hydrolysis. Note: A 10–20% molar excess of 3-bromopropanenitrile is recommended to ensure complete consumption of the thiomethoxide.

  • Reaction: Stir the biphasic mixture vigorously for 2–3 hours at 20°C.

  • Phase Separation: Halt stirring and allow the mixture to settle for 30 minutes. The product will self-partition to form a distinct organic layer.

  • Isolation: Decant the lower aqueous layer (containing the sodium bromide byproduct). Wash the organic layer twice with deionized water to remove residual salts, then dry over anhydrous Na₂SO₄ to yield the final product.

Protocol B: Michael Addition (Methanethiol + Acrylonitrile)

Causality Focus: Base catalysis activates the thiol; mild heating ensures conjugate addition without triggering the runaway polymerization of acrylonitrile.

  • Setup: In a highly ventilated, scrubbed fume hood, equip a sealed reactor with a gas inlet, internal temperature probe, and magnetic stirrer. Add acrylonitrile and the basic catalyst (e.g., Py-SiO₂ or 0.1 eq Triethylamine).

  • Activation: Warm the mixture gently to 30°C.

  • Addition: Introduce methanethiol gas slowly into the reaction mixture. Critical: Monitor the exotherm continuously. The temperature must not exceed 50°C to prevent the anionic polymerization of acrylonitrile.

  • Reaction: Maintain the system at 30–50°C under atmospheric pressure until gas absorption ceases (a self-validating indicator of reaction completion).

  • Purification: If using a heterogeneous catalyst (Py-SiO₂), filter the mixture. If using TEA, perform a mild acidic wash (0.1 M HCl) to quench the base, followed by vacuum distillation of the organic phase to isolate pure 3-(methylthio)propanenitrile [3].

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes for the two primary synthesis routes, allowing for rapid comparative analysis during experimental design.

ParameterAlkylation RouteMichael Addition Route
Primary Reagents 3-Bromopropanenitrile + NaSCH₃Acrylonitrile + CH₃SH
Solvent System AqueousNeat or Polar Aprotic
Optimal Temperature 10–20°C30–50°C
Reaction Time 1–4 hoursVariable (Depends on gas absorption)
Catalyst Required NoneBase (e.g., Py-SiO₂, TEA)
Typical Yield >85%>90%
Primary Challenge Exotherm control, Nitrile HydrolysisToxic gas handling, Polymerization
Purification Method Phase separation & decantationFiltration / Vacuum distillation

References

  • Title: Process for preparing 3-methylsulfonylpropionitrile (US20130225865A1)
  • Title: A process for the preparation of N-sulfamyl-propionamidine derivatives (EP0356366A1)
Optimization

Technical Support Center: Troubleshooting Common Side Products in Thioether Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The synthesis of thioethers (or sulfides) is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, materials...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of thioethers (or sulfides) is a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. While numerous methods exist for constructing the C-S-C linkage, from the classic Williamson-type synthesis to modern click chemistry, each pathway presents its own set of challenges. The formation of undesired side products can significantly impact reaction yield, purity, and scalability, leading to time-consuming purification steps and project delays.

This technical guide is designed to serve as a first line of support for researchers encountering common issues in thioether synthesis. Structured in a question-and-answer format, it addresses specific problems, explains the underlying chemical principles, and provides actionable, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Side Products

FAQ 1: My reaction is producing a sulfonium salt as a major byproduct. How can I prevent this over-alkylation?

Issue: You've observed the formation of a sulfonium salt, where the newly formed thioether has reacted with another molecule of your alkylating agent. This is a common issue when the thioether product is still sufficiently nucleophilic to compete with the starting thiol for the electrophile.

Causality: The sulfur atom in the thioether product retains a lone pair of electrons, allowing it to act as a nucleophile and attack the alkylating agent (e.g., an alkyl halide). This second alkylation results in a positively charged sulfonium salt. This side reaction is often favored by a high concentration of the alkylating agent and elevated temperatures.

Troubleshooting Strategies:

  • Stoichiometric Control:

    • Protocol: Carefully control the molar ratio of your reactants. Begin by using a slight excess (1.05 to 1.2 equivalents) of the thiol relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the thioether product.

  • Slow Addition of the Alkylating Agent:

    • Protocol: Instead of adding the alkylating agent all at once, add it dropwise to the reaction mixture containing the thiol and base over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more nucleophilic thiolate.

  • Temperature Management:

    • Explanation: Higher temperatures can provide the activation energy needed for the less reactive thioether to attack the alkylating agent.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.

  • Choice of Base and Solvent:

    • Explanation: A very strong base can lead to a high concentration of the reactive thiolate, which might accelerate the initial reaction but doesn't prevent the subsequent over-alkylation. The choice of solvent can also play a role in stabilizing the reactants and intermediates.

    • Recommendation: Use a base that is just strong enough to deprotonate the thiol. For many thiols, bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are sufficient.

Visualizing the Competing Reactions:

G cluster_main Desired Pathway (SN2) cluster_side Side Reaction: Over-alkylation Thiol Thiol Thiolate Thiolate Thiol->Thiolate  Base Thioether Thioether Thiolate->Thioether + Alkyl Halide - Halide Thioether_side Thioether Sulfonium Salt Sulfonium Salt Thioether_side->Sulfonium Salt + Alkyl Halide

Caption: Desired thioether formation vs. over-alkylation side reaction.

FAQ 2: I'm observing significant disulfide formation. How can I minimize this oxidative coupling?

Issue: Your reaction mixture is yielding a significant amount of disulfide (R-S-S-R), which arises from the coupling of two thiol molecules.

Causality: Thiols are susceptible to oxidation, and the corresponding thiolate anions are even more so. This oxidation can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities. The reaction proceeds via a radical mechanism where two thiyl radicals (RS•) combine.

Troubleshooting Strategies:

  • Inert Atmosphere:

    • Protocol: The most effective way to prevent oxidation is to exclude oxygen. Set up the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox.

  • Degassing Solvents:

    • Protocol: Solvents can contain dissolved oxygen. Before use, degas the solvent by bubbling a stream of nitrogen or argon through it for 15-30 minutes. For more rigorous degassing, use the freeze-pump-thaw method (three cycles are typically sufficient).

  • pH Control:

    • Explanation: Disulfide formation is often catalyzed by bases.[1]

    • Recommendation: While a base is necessary to form the nucleophilic thiolate, avoid using a large excess. Maintaining a slightly acidic to neutral pH where possible can suppress disulfide formation.[1]

  • Use of Reducing Agents (with caution):

    • Protocol: In some cases, particularly in bioconjugation, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to prevent disulfide bond formation.[2] However, you must ensure the reducing agent does not interfere with your electrophile or other functional groups.

Visualizing Thiolate Fate:

G cluster_desired Desired Nucleophilic Attack cluster_side Side Reaction: Oxidation Thiol Thiol Thiolate Thiolate Thiol->Thiolate  Base Thiolate_desired Thiolate Thiolate_side Thiolate Thioether Thioether Thiolate_desired->Thioether + Alkyl Halide (SN2) Disulfide Disulfide Thiolate_side->Disulfide + O2 - H2O

Caption: Competing pathways for the thiolate anion.

FAQ 3: My reaction with a secondary/tertiary alkyl halide is giving mainly elimination products. How can I favor substitution?

Issue: Instead of the desired thioether, the major products are alkenes resulting from an elimination reaction (E2).

Causality: The reaction of a nucleophile/base with an alkyl halide is a classic competition between substitution (SN2) and elimination (E2) pathways. Thiolates are generally excellent nucleophiles but only moderately basic.[3] However, with sterically hindered substrates (secondary and especially tertiary alkyl halides), the backside attack required for an SN2 reaction is difficult.[4][5] In these cases, the thiolate is more likely to act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[6]

Troubleshooting Strategies:

  • Substrate Choice:

    • Recommendation: The most effective solution is to use a primary alkyl halide whenever possible.[5] If a branched thioether is required, consider reversing the roles of the nucleophile and electrophile (i.e., use a branched thiol and a primary alkyl halide).

  • Reaction Conditions to Favor SN2:

    • Temperature: Lowering the reaction temperature generally favors substitution over elimination.[7][8] Elimination reactions have a higher activation energy, so reducing the thermal energy of the system disfavors this pathway.

    • Base: Use a non-bulky, weaker base. Since the thiolate itself is the nucleophile, the external base's role is just to deprotonate the thiol. Using a very strong or bulky base (like potassium tert-butoxide) will strongly favor elimination.

    • Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[9] These solvents are effective at solvating the cation of the thiolate salt but do not solvate the anion as strongly, thus enhancing its nucleophilicity.

Data Summary: Favoring Substitution (SN2) over Elimination (E2)

FactorFavors SN2 (Substitution)Favors E2 (Elimination)
Alkyl Halide Primary > SecondaryTertiary > Secondary
Base/Nucleophile Weakly basic, good nucleophile (e.g., RS⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperaturesHigher temperatures
Solvent Polar Aprotic (DMSO, DMF)Protic solvents can favor E2 with strong bases

Alternative Synthetic Routes:

  • Mitsunobu Reaction: For sterically hindered secondary alcohols, the Mitsunobu reaction provides a powerful alternative for forming thioethers with inversion of stereochemistry.[10][11][12] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol.[13]

  • Thiol-Ene "Click" Reaction: If your target molecule can be disconnected to a thiol and an alkene, the thiol-ene reaction is an excellent choice. It is highly efficient, proceeds under mild conditions (often UV-initiated), and generally avoids the substitution/elimination problem.[14][15][16][17]

FAQ 4: My reaction is very sluggish or fails to proceed. How can I improve the conversion rate?

Issue: After the standard reaction time, analysis (e.g., by TLC or LC-MS) shows mainly unreacted starting materials.

Causality: A number of factors can lead to a sluggish reaction:

  • The base may not be strong enough to deprotonate the thiol effectively.

  • The leaving group on the electrophile may be poor (e.g., F⁻ or Cl⁻ are less reactive than Br⁻ or I⁻).

  • The reactants may have poor solubility in the chosen solvent.

  • The temperature may be too low.

Troubleshooting Strategies:

  • Increase Reactivity:

    • Leaving Group: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

    • Base: Ensure the base has a pKa high enough to fully deprotonate the thiol (thiols typically have a pKa around 10-11). Sodium hydride (NaH) or sodium hydroxide (NaOH) are stronger alternatives to potassium carbonate.

  • Enhance Solubility with Phase-Transfer Catalysis (PTC):

    • Explanation: If your reaction involves an aqueous phase with the thiolate salt and an organic phase with the alkyl halide, the reaction can be slow due to the low concentration of reactants at the interface. A phase-transfer catalyst can solve this problem.[18][19]

    • Protocol: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB). The quaternary ammonium cation pairs with the thiolate anion, shuttling it into the organic phase where it can react with the alkyl halide. This method can dramatically increase reaction rates.[18][20]

Experimental Protocol: General Thioether Synthesis using Phase-Transfer Catalysis

  • To a round-bottom flask, add the thiol (1.0 eq), the alkyl halide (1.1 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add a suitable organic solvent (e.g., dichloromethane or toluene).

  • Add an aqueous solution of a base (e.g., 10% aqueous NaOH).[20]

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup: separate the layers, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Tundo, P., & Selva, M. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2534-2538. Retrieved from [Link]

  • Wang, M. L., & Kumar, A. (2016). Synthesis of Diallyl Thioether under the Influence of Ultrasound Assisted Multi-Site Phase-Transfer Catalysis Condition. International Journal of Engineering Research and Development, 12(7), 1-10. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Jha, P. (2017). Two Stage Synthesis of Aromatic Thioethers using Hydrogen Sulfide and Reusable Phase Transfer Catalyst (PhD thesis). National Institute of Technology, Rourkela. Retrieved from [Link]

  • Reeves, W. P., & White, M. R. (2006). Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 7(3), 163-166. Retrieved from [Link]

  • Fairweather, K. A., & Jolliffe, K. A. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 595701. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

  • Lowe, A. B. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(10), 5764-5814. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

  • Kulkarni, S. S., & Sayers, J. (2013). Native Chemical Ligation, Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry, 78(9), 4327-4335. Retrieved from [Link]

  • Voronkov, M. G., & Trofimov, B. A. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3125. Retrieved from [Link]

  • Dénès, F., & Renaud, P. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18872-18898. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Clayden, J., & Pink, J. H. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 628-642. Retrieved from [Link]

  • Kumar, P., & Singh, A. P. (1993). Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32(6), 688-690.
  • Wang, L., et al. (2023). Copper Single-Atom Catalyst for Efficient C-S Coupling in Thioether Synthesis. Angewandte Chemie International Edition, 62(35), e202305541. Retrieved from [Link]

  • Podgórski, M., & Bowman, C. N. (2017). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 8(44), 6849-6859. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Visual Learners. (2025, February 25). Synthesis of thiols and thioether [Video]. YouTube. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2014). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. European Journal of Organic Chemistry, 2014(12), 2467-2479. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Li, J., et al. (2024). Nucleophilic functionalization of thianthrenium salts under basic conditions. Beilstein Journal of Organic Chemistry, 20, 239-245. Retrieved from [Link]

  • Studer, A. (2020). Alkylation Reactions with Alkylsulfonium Salts. Angewandte Chemie International Edition, 59(31), 12692-12708. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • Cui, H., et al. (2025, June 26). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 13. Retrieved from [Link]

  • Johnson, D. W. (2020). Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. University of Oregon. Retrieved from [Link]

  • Chen, J., et al. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 844. Retrieved from [Link]

  • Scribd. (n.d.). Alkyl Halide Elimination Reactions. Retrieved from [Link]

  • Kumar, A., et al. (2021). Sulfonium salt formation-triggered regio- and Z-stereoselective phenoxythiolation of alkynes. Organic Chemistry Frontiers, 8(21), 5961-5967. Retrieved from [Link]

  • Urban, M., & Pospíšil, J. (2020). Synthetic strategies to access thioethers from alcohols. Chemical Communications, 56(86), 13133-13136. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(Methylthio)propanenitrile Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 3-(Methylthio)propanenitrile (also known as MM...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 3-(Methylthio)propanenitrile (also known as MMPN).

While MMPN is a critical intermediate in heterocycle synthesis and agricultural chemistry, its production via the thia-Michael addition of methanethiol to acrylonitrile is notoriously prone to yield-limiting side reactions. Below, we dissect the thermodynamic and kinetic bottlenecks of this reaction and provide field-proven, self-validating protocols to maximize your yield and selectivity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my yield consistently low (<60%) when using triethylamine (Et₃N) or sodium methoxide as a homogeneous catalyst? The Causality: The thia-Michael addition of methanethiol to activated double bonds is highly exothermic (1[1]). When using a homogeneous base like Et₃N, the rapid, unlocalized release of heat combined with a strongly basic environment triggers the anionic polymerization of acrylonitrile. This side reaction consumes your electrophile and creates a viscous matrix that traps your product. Furthermore, homogeneous bases complicate the purification process, leading to product loss during aqueous workup. The Solution: Transition to a heterogeneous catalyst or a continuous flow reactor to ensure site isolation and precise thermal control.

Q2: I am using aqueous sodium thiomethoxide (NaSCH₃) and 3-chloropropanenitrile in a biphasic system to avoid handling gaseous methanethiol, but the reaction stalls. How can I drive it to completion? The Causality: The stall is caused by the kinetic barrier of poor mass transfer. The nucleophile (thiolate anion) is trapped in the aqueous phase, while the electrophile (3-chloropropanenitrile) remains in the organic phase. Without a mechanism to cross this boundary, the effective collision rate is near zero. The Solution: Implement Phase-Transfer Catalysis (PTC). Adding a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) facilitates the migration of the thiomethoxide anion into the organic phase, achieving yields exceeding 85% at ambient temperatures (2[3]).

Q3: How can I prevent the loss of methanethiol (CH₃SH) gas during the Michael addition? The Causality: Methanethiol is highly volatile (boiling point ~6 °C). In an open or poorly sealed batch reactor, it evaporates before the conjugate addition can occur, skewing the stoichiometric ratio and leaving unreacted acrylonitrile. The Solution: Utilize a solid-supported catalyst such as pyridine-functionalized silica gel (Py-SiO₂). The basic pyridine sites readily adsorb and activate CH₃SH, keeping the nucleophile tethered within the reaction matrix even at elevated temperatures (30–50 °C) (2[3]).

Part 2: Self-Validating Experimental Protocols

Protocol A: Heterogeneous Catalytic Synthesis using Py-SiO₂

This protocol leverages site isolation to prevent runaway polymerization and ensures >98% selectivity.

  • Catalyst Preparation: Suspend 5 mol% of Py-SiO₂ catalyst in a sealed, pressure-rated batch reactor.

  • Electrophile Introduction: Add 1.0 equivalent of acrylonitrile to the reactor.

  • Nucleophile Addition: Purge the system with inert gas, then slowly introduce 1.1 equivalents of methanethiol (CH₃SH) gas while maintaining the internal temperature between 30–50 °C.

  • Reaction: Stir the mixture continuously for 3 hours at atmospheric pressure.

  • Isolation & Self-Validation: Filter the mixture to remove the Py-SiO₂ catalyst.

    • Self-Validation Check: Wash, dry, and weigh the recovered Py-SiO₂. A mass recovery of >95% validates that no catalyst leaching or bulk polymerization has occurred, confirming system integrity and readiness for the next catalytic cycle (2[3]).

  • Concentration: Evaporate any residual volatiles under reduced pressure to yield high-purity 3-(Methylthio)propanenitrile.

Protocol B: PTC-Mediated Biphasic Synthesis

This protocol is ideal for laboratories lacking specialized gas-handling equipment, utilizing an Sₙ2 substitution pathway rather than a Michael addition.

  • Phase Preparation: Dissolve 1.2 equivalents of NaSCH₃ in deionized water (aqueous phase). Separately, dissolve 1.0 equivalent of 3-chloropropanenitrile in toluene (organic phase).

  • PTC Addition: Add 5 mol% of tetrabutylammonium bromide (TBAB) to the biphasic mixture.

  • Reaction: Stir vigorously (≥800 rpm) at 20–25 °C for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) analysis on the organic layer. The complete disappearance of the 3-chloropropanenitrile spot validates successful phase-transfer and quantitative thiolate substitution.

  • Workup: Separate the phases. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to isolate the product.

Part 3: Quantitative Data Presentation

The following table summarizes the performance metrics of the primary synthetic methodologies discussed:

MethodologyCatalystOperating Temp (°C)SelectivityTypical YieldKey Advantage
Homogeneous Batch Et₃N / NaOMe0–20< 70%50–65%Low reagent cost, rapid kinetics
Heterogeneous Batch Py-SiO₂30–50> 98%> 90%Catalyst recyclability, high purity
Biphasic PTC TBAB20–25> 95%> 85%Avoids handling gaseous methanethiol

Part 4: Mechanistic Visualization

G A Py-SiO2 Catalyst (Basic Sites) B CH3SH Adsorption & Deprotonation A->B Binds & Activates D Thia-Michael Conjugate Addition B->D Nucleophilic Attack C Acrylonitrile Activation C->D Electrophilic Target E 3-(Methylthio)propanenitrile (High Yield) D->E Protonation & Desorption

Fig 1: Mechanistic pathway of Py-SiO₂ catalyzed thia-Michael addition.

Part 5: References

  • Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Optimization

Preventing oxidation of methylthio group during reaction

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unintended oxidation of methylthio (-SMe) groups during synthetic reactions. Our goal is to equip you with the knowledge to diagnose, prevent, and solve this common experimental challenge.

Frequently Asked Questions (FAQs)

Q1: Why is the methylthio group so susceptible to oxidation?

The sulfur atom in a methylthio group (a type of thioether or sulfide) possesses two lone pairs of electrons. These non-bonding electrons make the sulfur atom electron-rich and nucleophilic, rendering it highly susceptible to attack by electrophilic oxidizing agents. This reactivity is a common challenge when performing synthetic transformations on molecules containing this functional group.[1][2]

Q2: What are the typical products of methylthio group oxidation?

Oxidation typically occurs in two stages. The first oxidation converts the methylthio group (a sulfide) into a methylsulfinyl group (a sulfoxide). If a sufficiently strong oxidizing agent is used or if reaction conditions are not carefully controlled, a second oxidation can occur, converting the sulfoxide into a methylsulfonyl group (a sulfone).[1][3][4]

Q3: Which common laboratory reagents should I be most cautious with?

Many standard oxidizing agents can readily oxidize thioethers. You should exercise caution with reagents such as:

  • Peroxy acids: e.g., meta-Chloroperoxybenzoic acid (m-CPBA).

  • Hydrogen peroxide (H₂O₂): Especially in the presence of metal catalysts or under harsh conditions.[5]

  • Ozone (O₃): [1]

  • Permanganates: e.g., Potassium permanganate (KMnO₄).[6]

  • Chromium(VI) reagents: e.g., Chromium trioxide (CrO₃), Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC).[7][8][9]

  • Periodates: e.g., Sodium periodate (NaIO₄).[6]

Q4: Is it possible to reverse the oxidation back to the methylthio group?

While the reduction of a disulfide back to a thiol is straightforward, the reduction of sulfoxides and especially sulfones back to the thioether is more challenging and often requires specific, and sometimes harsh, reducing agents.[2] It is far more effective from a synthetic strategy standpoint to prevent the oxidation in the first place.

Q5: What is a "protecting group" and how does it help?

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its inherent reactivity.[10][11] After performing a desired reaction elsewhere on the molecule, the protecting group is removed to restore the original functional group. This strategy is essential when a required reagent is incompatible with the functional group you need to preserve.[12][13]

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
Symptom 1: Analysis (TLC, LC-MS, NMR) shows the presence of sulfoxide and/or sulfone byproducts.

This is the most common indicator of undesired methylthio oxidation. The root cause is an incompatibility between the thioether and the reagents or conditions used.

G start Oxidation Detected? reagent Are Reagents Chemoselective? start->reagent conditions Are Conditions Optimized? reagent->conditions Yes change_reagent Select Milder Reagent reagent->change_reagent No protect Is Protection Necessary? conditions->protect Yes optimize_cond Modify Reaction Conditions (Inert atm, Temp, pH) conditions->optimize_cond No protect_protocol Implement Protection/ Deprotection Strategy protect->protect_protocol Yes failure Consult Specialist protect->failure No success Problem Solved change_reagent->success optimize_cond->success protect_protocol->success

Caption: Decision tree for troubleshooting methylthio oxidation.

Your reaction likely involves a reagent that, while intended for another functional group (e.g., an alcohol), is also potent enough to oxidize the thioether.

Solution: Employ Chemoselective Reagents

Chemoselectivity is the ability of a reagent to react with one functional group in preference to another.[14] For instance, when oxidizing a primary alcohol to an aldehyde in the presence of a methylthio group, a harsh reagent like KMnO₄ is non-selective. A milder, more selective reagent is required.

Table 1: Comparison of Oxidizing Agents for Alcohols and Their Effect on Thioethers

Reagent SystemPrimary TargetEffect on Methylthio GroupRecommendation
KMnO₄, Na₂Cr₂O₇ [6][7]Alcohols, AldehydesHigh Oxidation: Rapidly oxidizes to sulfone.Avoid
m-CPBA, H₂O₂ [1][6]Alkenes, KetonesHigh Oxidation: Readily oxidizes to sulfoxide/sulfone.Avoid
PCC, PDC [8][9]AlcoholsModerate Oxidation: Can oxidize to sulfoxide, especially if not buffered.Use with caution, preferably buffered with NaOAc.
Dess-Martin Periodinane (DMP) AlcoholsLow/No Oxidation: Generally compatible under mild conditions.Recommended
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) AlcoholsLow/No Oxidation: Generally compatible.Recommended

A user on a research forum noted that for converting a primary alcohol to a carboxylic acid, a Pinnick oxidation might be attempted, but oxidation of the thioether could be a competitive pathway.[15]

Even without a strong oxidizing agent, certain conditions can promote the oxidation of the methylthio group.

  • Atmospheric Oxygen: Oxygen can act as an oxidant, especially in the presence of light, metal catalysts, or at elevated temperatures.[16][17]

  • pH: Thiol and thioether oxidation can be more rapid at neutral to alkaline pH.[17]

  • Temperature: Higher temperatures can increase the rate of unwanted side reactions, including oxidation.[16]

Solution: Optimize Reaction Conditions

  • Inert Atmosphere: Always run reactions with sensitive substrates under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

  • Degas Solvents: Before use, degas solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique. This removes dissolved oxygen.[17]

  • Temperature Control: Maintain the lowest effective temperature for the desired transformation. If possible, run the reaction at 0 °C or below.

  • pH Control: If applicable, buffer the reaction mixture to maintain an optimal pH that disfavors oxidation.

Experimental Protocol: General Procedure for Reaction Under Inert Atmosphere
  • Setup: Assemble your glassware (e.g., round-bottom flask with a condenser) and flame-dry or oven-dry it to remove moisture.

  • Purge: Assemble the apparatus while hot and immediately place it under a positive pressure of nitrogen or argon using a gas inlet adapter and a bubbler.

  • Reagent Addition: Add your solvent and reagents via syringe or cannula while maintaining the inert atmosphere.

  • Execution: Run the reaction under a gentle, continuous flow of the inert gas.

  • Monitoring: Monitor the reaction's progress using standard techniques (e.g., TLC) to avoid unnecessarily long reaction times.

Symptom 2: A Protection/Deprotection Strategy is Required

There are instances where the use of a strong oxidizing agent is unavoidable. In such cases, the only viable strategy is to temporarily mask the methylthio group's reactivity.

Solution: Protect the Thioether as a Sulfonium Salt

A reliable method to protect a thioether is to convert it into a sulfonium salt. By alkylating the sulfur atom, its lone pairs become engaged in a formal bond, rendering them unavailable for oxidation.

G cluster_0 Unwanted Oxidation Pathway cluster_1 Protective Strategy Thioether R-S-CH₃ (Methylthio Ether) Sulfoxide R-S(O)-CH₃ (Sulfoxide) Thioether->Sulfoxide [Ox] Sulfone R-S(O)₂-CH₃ (Sulfone) Sulfoxide->Sulfone [Ox] Thioether2 R-S-CH₃ Sulfonium R-S⁺(CH₃)₂ X⁻ (Sulfonium Salt) Thioether2->Sulfonium Protection (e.g., MeI) Deprotected R-S-CH₃ Sulfonium->Deprotected Deprotection (e.g., Thiophenol)

Caption: Comparison of the oxidation pathway vs. a protection/deprotection strategy.

  • Protection:

    • Dissolve the methylthio-containing substrate in a suitable solvent (e.g., acetone or CH₂Cl₂).

    • Add a slight excess (1.1 to 1.5 equivalents) of an alkylating agent, such as methyl iodide (MeI) or methyl triflate (MeOTf).

    • Stir the reaction at room temperature. The reaction is typically complete within a few hours. The resulting sulfonium salt often precipitates from the solution and can be isolated by filtration.

  • Perform Main Reaction:

    • Use the isolated sulfonium salt in the subsequent reaction that requires harsh oxidizing conditions. The protected group will be stable.

  • Deprotection:

    • After the main transformation, dissolve the sulfonium salt in a suitable solvent.

    • Add a strong nucleophile to remove one of the methyl groups. Thiophenol in the presence of a base like triethylamine is a common and effective choice.[18]

    • Stir until the deprotection is complete, as monitored by TLC or LC-MS.

    • Work up the reaction to isolate the final product with the restored methylthio group.

Table 2: Summary of Thioether Protection Strategies

Protecting Group FormProtection ReagentDeprotection ConditionsStability Profile
Sulfonium Salt Alkyl Halide (e.g., MeI)Strong Nucleophiles (e.g., Thiophenol/Base)[18]Stable to most oxidants; Acid stable; Base sensitive.
Thioacetal/Thioketal Diol + Acid CatalystAcid, WaterStable to base, nucleophiles, and some oxidants. Sensitive to strong acids.[13]
S-Benzyl Thioether Benzyl Bromide + BaseNa/NH₃ (liquid)[19]Robust, but deprotection requires harsh reducing conditions.
References
  • Shaikh, R., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. Available at: [Link]

  • Unknown Author. (n.d.). Protecting groups in organic synthesis + H2O. Available at: [Link]

  • Fabretti, A., et al. (1994). SULFOXIDES FROM THIOETHERS AND Mn02-HCI. Synthetic Communications. Available at: [Link]

  • Kuwajima, I., & Shimizu, M. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jo052219+]
  • Ma, C., et al. (2020). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • García-Losada, P., et al. (2021). Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. Organic Process Research & Development. Available at: [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available at: [Link]

  • Unknown Author. (2020). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]

  • Gelman, D., et al. (2011). Selective Sulfoxidation of Thioethers and Thioaryl Boranes with Nitrate, Promoted by a Molybdenum–Copper Catalytic System. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Functional compounds containing methylthio groups and related... ResearchGate. Available at: [Link]

  • University of Guelph. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Available at: [Link]

  • ResearchGate. (2019). Can any oxidants selectively oxidate primary alcohol to acid, while not influence the Methylthio attached to aromatic ring? Available at: [Link]

  • Chemistry LibreTexts. (2022). 9: Chemoselectivity. Available at: [Link]

  • Google Patents. (n.d.). Method of oxidizing thioether to sulfone.
  • Nicolet, Y., & Fontecilla-Camps, J. C. (2012). The methylthiolation reaction mediated by the Radical-SAM enzymes. PMC. Available at: [Link]

  • News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Available at: [Link]

  • Unknown Author. (n.d.). OXIDATIONS 5 Oxidations. Available at: [Link]

  • Kocienski, P. J. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives. Available at: [Link]

  • Al-Thebeiti, M. S. (2000). Regioselectivity of Electrophilic Attack on 4-Methyl-1-Thioxo-1,2,4,5-Tetrahydro[3][19][20]Triazolo[4,3-A]Quinazolin-5-One Part 2: Reactions on Nitrogen Atom. MDPI. Available at: [Link]

  • Clementi, S., & Linda, P. (n.d.). Resonance effect of the para-methylthio group in electrophilic aromatic substitutions. Scilit. Available at: [Link]

  • Levine, R. L., et al. (2011). Methionine in proteins defends against oxidative stress. PMC. Available at: [Link]

  • Findlay, S. (2019). Protecting Groups – A Necessary Evil? CHEMISTRY 1000. Available at: [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Google Patents. (n.d.). Method for the oxidation of aryl methyl groups to carboxylic acid groups.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Characterization of 3-(Methylthio)propanenitrile: A Comparative Application Guide

Executive Summary 3-(Methylthio)propanenitrile (systematically named 3-methylsulfanylpropanenitrile) is a bifunctional aliphatic compound containing both a thioether and a nitrile moiety ()[1]. In pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylthio)propanenitrile (systematically named 3-methylsulfanylpropanenitrile) is a bifunctional aliphatic compound containing both a thioether and a nitrile moiety ()[1]. In pharmaceutical development, it serves as a critical synthetic building block, most notably utilized in the multi-step synthesis of the H2-receptor antagonist Famotidine ()[2]. Because impurities or structural isomers at this intermediate stage can drastically reduce downstream API yields, rigorous structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

This guide objectively compares NMR solvent systems and analytical workflows, providing a self-validating experimental protocol and reference chemical shift data for unambiguous structural elucidation.

Comparative Analytical Workflows: 1D Routine vs. 2D Advanced NMR

To fully characterize 3-(methylthio)propanenitrile, scientists must choose between standard 1D acquisition and advanced 2D correlation experiments.

  • 1D NMR (1H and 13C): Routine 1D NMR is highly effective for rapid purity assessment and basic functional group identification. However, the compound's two adjacent methylene groups (S-CH₂ and CH₂-CN) form an A₂X₂ spin system. In a 1D ¹H spectrum, these appear as two tightly clustered triplets with a narrow chemical shift dispersion (Δδ ≈ 0.14 ppm). Relying solely on 1D data can lead to assignment ambiguity.

  • 2D NMR (HSQC and HMBC): To achieve absolute structural proof, 2D NMR is the gold standard. HSQC (Heteronuclear Single Quantum Coherence) resolves the overlapping proton signals by spreading them across the ¹³C dimension. More importantly, HMBC (Heteronuclear Multiple Bond Correlation) exploits long-range scalar couplings (²J and ³J). Observing a definitive cross-peak between the isolated methyl protons (CH₃-S) and the S-CH₂ carbon anchors the thioether side of the molecule, establishing an unbroken chain of causality that leaves no room for interpretive error.

NMR_Workflow A Sample Prep (CDCl3 vs DMSO-d6) B 1D NMR (1H, 13C) Routine Purity Check A->B Standard C 2D NMR (HSQC, HMBC) Unambiguous Assignment A->C Advanced D Spectral Processing (FT, Phase, Baseline) B->D C->D E Data Analysis (Integration, Multiplets) D->E F Structure Verification (API Intermediate) E->F

Figure 1: Comparative NMR analytical workflow for 3-(Methylthio)propanenitrile.

Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent directly impacts spectral resolution and integration accuracy.

ParameterChloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)Causality & Impact
Viscosity LowHighCDCl₃ allows for rapid molecular tumbling, averaging out anisotropic interactions to yield ultra-sharp Lorentzian line shapes. DMSO-d₆ causes slight line broadening.
Solvent Peak (¹H) 7.26 ppm2.50 ppmThe residual pentet of DMSO-d₆ at 2.50 ppm dangerously overlaps with the critical CH₂-CN multiplet (~2.64 ppm), potentially masking quantitative integration.
Solubility ExcellentExcellentBoth dissolve the compound fully, but CDCl₃ is preferred for pure analytical characterization due to lack of spectral interference.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system.

Step 1: Standardized Sample Preparation Dissolve 15–20 mg of 3-(methylthio)propanenitrile in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal physical constant. Setting the TMS signal to exactly 0.00 ppm mathematically normalizes any subtle magnetic field drift (B₀ drift) during prolonged acquisitions, validating the chemical shift integrity of the entire dataset.

Step 2: Probe Tuning and Matching Insert the sample and adjust the probe capacitance to match the exact Larmor frequencies of ¹H and ¹³C. Causality: This minimizes reflected RF power, maximizing the Signal-to-Noise Ratio (SNR) and ensuring that the calibrated 90° pulse precisely tips the bulk magnetization.

Step 3: Gradient Shimming Perform automated gradient shimming (Z1–Z5) on the ²H lock signal of the CDCl₃. Causality: Correcting magnetic field inhomogeneities is critical to resolving the fine J-coupling (7.1 Hz triplets) of the adjacent methylene groups. Poor shimming will merge these triplets into an uninterpretable broad multiplet.

Step 4: Optimized Acquisition Parameters

  • ¹H NMR: 16 scans, 64k data points, 10 s relaxation delay (D1). Causality: A long D1 ensures complete longitudinal relaxation (T₁) for all protons, guaranteeing that peak integrations are perfectly quantitative (3:2:2 ratio).

  • ¹³C NMR: 256 scans, 64k data points, 2 s D1, with WALTZ-16 proton decoupling. Causality: Broadband decoupling collapses carbon multiplets into sharp singlets, drastically improving SNR via the Nuclear Overhauser Effect (NOE).

Data Presentation: Spectral Assignments

The following tables summarize the quantitative chemical shift data, bridging empirical observations with fundamental chemical causality.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
CH₃-S 2.16Singlet (s)-3HDeshielded by the adjacent polarizable sulfur atom; appears as a singlet due to the absence of neighboring protons.
CH₂-CN 2.64Triplet (t)7.12HDeshielded by the anisotropic effect of the nitrile group; splits into a triplet due to coupling with the adjacent S-CH₂ protons.
S-CH₂ 2.78Triplet (t)7.12HShifted slightly downfield of the CH₂-CN group due to the stronger direct inductive effect of the sulfur atom.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
CH₃-S 15.5Primary (CH₃)Typical region for an unhindered alkyl thioether methyl carbon.
CH₂-CN 18.6Secondary (CH₂)Counterintuitively shielded (upfield) despite the electron-withdrawing cyano group. This is a known phenomenon caused by the magnetic anisotropy of the sp-hybridized C≡N triple bond.
S-CH₂ 29.1Secondary (CH₂)Shifted downfield due to the direct inductive deshielding effect of the attached sulfur atom.
C≡N 118.2Quaternary (C)Characteristic highly deshielded region for sp-hybridized nitrile carbons.

References

  • Title: 3-(Methylsulfanyl)propanenitrile | C4H7NS | CID 548386 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: US Patent 4731479A - N-sulfamyl-3-halopropionamidines Source: Google Patents URL

Sources

Comparative

A Comparative Guide to Purity Assessment of 3-(Methylthio)propanenitrile: GC vs. HPLC

Executive Summary The determination of purity for 3-(Methylthio)propanenitrile, a key intermediate in various chemical syntheses, is critical for ensuring the quality and safety of final products. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of purity for 3-(Methylthio)propanenitrile, a key intermediate in various chemical syntheses, is critical for ensuring the quality and safety of final products. This guide provides an in-depth comparison of two primary chromatographic techniques for its purity assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The discussion is grounded in the physicochemical properties of the analyte and adheres to the principles of analytical method validation as outlined by international regulatory bodies.

Introduction to 3-(Methylthio)propanenitrile & Purity Imperatives

3-(Methylthio)propanenitrile (C₄H₇NS) is a nitrile compound featuring a methylthio group.[1] It serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Potential impurities in 3-(Methylthio)propanenitrile can arise from starting materials, such as acrylonitrile or methyl mercaptan, or from side-reactions during synthesis, including oxidation to the corresponding sulfoxide and sulfone, or hydrolysis of the nitrile group.[2][3][4] The presence of these impurities can significantly impact the yield, safety, and efficacy of the final product, making robust and reliable purity testing an indispensable part of quality control.

Chromatography, as defined by the United States Pharmacopeia (USP), is a multistage separation technique ideal for resolving components within a mixture.[5] The choice between GC and HPLC, the two most powerful chromatographic techniques, depends heavily on the analyte's specific chemical and physical properties.

Physicochemical Considerations for Method Development

A successful chromatographic method is built upon a thorough understanding of the analyte's properties.

  • Volatility and Thermal Stability: 3-(Methylthio)propanenitrile has a boiling point of 213.8 °C at atmospheric pressure and 97 °C at 15 Torr.[2][6][7] This significant volatility makes it an excellent candidate for Gas Chromatography (GC), where the sample is vaporized for separation.[8][9]

  • Polarity: The presence of both a nitrile (-CN) group and a sulfur atom imparts a degree of polarity to the molecule. This characteristic is important for selecting the stationary phase in both GC and HPLC.

  • UV Absorbance: The nitrile functional group itself is a weak chromophore, with a UV absorbance cutoff wavelength around 220 nm.[10] This presents a potential challenge for detection in HPLC using a standard UV-Vis detector, as many common solvents also absorb in this region.[11] However, it doesn't preclude the use of HPLC, especially if impurities possess stronger chromophores or if detection is performed at very low wavelengths (e.g., < 210 nm).

Purity Assessment by Gas Chromatography (GC)

3.1. Principle and Rationale

GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[8] Given the volatility of 3-(Methylthio)propanenitrile, GC is a direct and highly efficient method for its analysis. A Flame Ionization Detector (FID) is an excellent choice for this application as it is robust and provides a near-universal response for carbon-containing organic compounds, allowing for accurate quantification of the main component and its organic impurities.

3.2. Experimental Protocol: GC-FID Method

This protocol outlines a general-purpose method for assessing the purity of 3-(Methylthio)propanenitrile.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 3-(Methylthio)propanenitrile sample.

    • Dissolve in and dilute to 50.0 mL with a suitable solvent such as acetone or dichloromethane. This yields a concentration of approximately 1 mg/mL.

    • Vortex to ensure complete dissolution.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity phase-like DB-17.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector, operated in split mode with a ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: Hold at 240 °C for 5 minutes.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

3.3. GC Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent (e.g., Acetone) Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Inject Inject 1 µL into GC Vortex->Inject Separate Separation on DB-5ms Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for purity analysis of 3-(Methylthio)propanenitrile by GC-FID.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

4.1. Principle and Rationale

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] It is particularly useful for analyzing less volatile or thermally labile compounds. For 3-(Methylthio)propanenitrile, a reversed-phase HPLC (RP-HPLC) method is most suitable. While UV detection can be challenging due to the weak chromophore, it is often feasible at low wavelengths (<210 nm) with high-purity solvents. This approach can be advantageous for detecting polar, non-volatile impurities that would not be amenable to GC analysis.

4.2. Experimental Protocol: RP-HPLC-UV Method

This protocol provides a starting point for developing an HPLC purity method.

  • Sample and Mobile Phase Preparation:

    • Sample: Accurately weigh approximately 25 mg of the 3-(Methylthio)propanenitrile sample. Dissolve in and dilute to 50.0 mL with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile). This yields a concentration of approximately 0.5 mg/mL.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.[12]

    • Filter and degas all mobile phases before use.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or a Cyano (CN) phase for alternative selectivity.[13]

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method, similar to the GC analysis.

4.3. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter Sample (Optional) Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for purity analysis of 3-(Methylthio)propanenitrile by HPLC-UV.

Head-to-Head Comparison: GC vs. HPLC

The choice between GC and HPLC is not always straightforward and depends on the specific analytical goals.

Table 1: Comparison of GC and HPLC for 3-(Methylthio)propanenitrile Analysis

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Speed Typically faster run times due to higher efficiency of capillary columns.Can have longer run times, especially with gradient elution and re-equilibration.
Sensitivity FID provides excellent sensitivity for organic compounds.UV sensitivity is analyte-dependent; potentially lower for this compound.
Selectivity High, based on volatility and column chemistry.High, based on polarity and column/mobile phase chemistry.
Impurities Detected Best for volatile and semi-volatile impurities.Best for non-volatile, polar, or thermally unstable impurities.
Sample Preparation Simple dilution in a volatile organic solvent.Dilution in mobile phase; may require filtration.
Robustness Very robust and reliable for routine analysis.Robust, but mobile phase preparation adds a potential source of variability.
Cost Lower solvent consumption. Instrument and gas supply costs can be significant.High solvent consumption. Instrument costs are comparable to GC.
Key Advantage Ideal for the primary analyte due to its volatility; simple and fast.Ability to detect non-volatile impurities that GC would miss.
Key Limitation May not detect non-volatile or thermally labile impurities.Detection at low UV wavelengths can be prone to interference and baseline noise.

5.1. Decision-Making Guide

Decision_Tree Start Start: Purity Test Needed for 3-(Methylthio)propanenitrile Q1 What is the primary goal? Start->Q1 Goal1 Routine QC for known volatile impurities and assay Q1->Goal1 Assay & Knowns Goal2 Full impurity profile, including unknowns and potential non-volatiles Q1->Goal2 Full Profile Rec1 Recommend GC-FID Goal1->Rec1 Rec2 Recommend HPLC-UV (and consider GC as orthogonal method) Goal2->Rec2 Reason1 Why? Faster, more robust for volatile analytes, and lower solvent usage. Rec1->Reason1 Reason2 Why? Captures polar and non-volatile impurities missed by GC. Provides a more complete picture. Rec2->Reason2

Caption: Decision tree for selecting between GC and HPLC for purity analysis.

The Imperative of Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[14] Regulatory bodies like the International Council for Harmonisation (ICH) provide detailed guidelines, such as ICH Q2(R2), for this process.[15][16][17][18] A validation protocol should be established to assess key performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Adherence to these validation principles ensures the trustworthiness and scientific integrity of the generated purity data.[15]

Conclusion and Recommendation

Both GC and HPLC are powerful techniques for the purity assessment of 3-(Methylthio)propanenitrile, each with distinct advantages.

  • Gas Chromatography (GC-FID) stands out as the superior method for routine quality control, assay determination, and the analysis of known volatile impurities. Its speed, simplicity, and robust performance make it highly efficient for this specific analyte.

  • High-Performance Liquid Chromatography (HPLC-UV) serves as an essential complementary technique. It is indispensable for a comprehensive impurity profiling study where non-volatile or thermally labile impurities are suspected. While its UV detection presents a minor challenge, it is the only way to ensure that polar, involatile species are not missed.

For comprehensive quality assurance, a dual-methodology approach is recommended. GC-FID should be employed for routine batch release testing due to its efficiency and suitability for the main component. HPLC-UV should be used during process development, for stress testing, and for the analysis of reference standards to build a complete impurity profile. This orthogonal approach provides the highest level of confidence in the purity, quality, and safety of 3-(Methylthio)propanenitrile.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Carl ROTH. 3-(Methylthio)propanenitrile, 100 mg, CAS No. 54974-63-9. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • PubChem - NIH. 3-(Methylthio)propanoic acid. [Link]

  • 3M Environmental Laboratory. Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]

  • LookChem. Cas 54974-63-9,3-(Methylthio)propanenitrile. [Link]

  • Wikipedia. Nitrile. [Link]

  • U.S. EPA. METHOD 8151A: CHLORINATED HERBICIDES BY GC USING METHYLATION OR PENTAFLUOROBENZYLATION DERIVATIZATION. [Link]

  • ACS Publications. Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. [Link]

  • Google Patents. US7119233B2 - Method for preparing 3-(methylthio)propanal.
  • Organic Syntheses Procedure. β-MERCAPTOPROPIONITRILE. [Link]

  • Wikipedia. 3-Mercaptopropionitrile. [Link]

  • Purdue University. The Use of Gas Chromatography – Mass Spectrometry in Process Safety. [Link]

  • ResearchGate. (A) UV–vis absorption spectra of 3 in methanol, Lip‐(3) in 10 mM PBS. [Link]

  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]

  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link]

  • Sorbent Technologies, Inc. NUCLEODUR® Cyano-Nitrile. [Link]

  • Cheméo. Propanenitrile (CAS 107-12-0) - Chemical & Physical Properties. [Link]

  • ResearchGate. Pharmaceutical and Industrial Applications of Nitriles. [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

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Validation

Introduction: The Versatile Scaffold of 3-(Methylthio)propanenitrile

An In-Depth Comparative Guide to the Efficacy of 3-(Methylthio)propanenitrile Derivatives In the landscape of modern chemical and biological research, the pursuit of versatile molecular scaffolds is a cornerstone of inno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of 3-(Methylthio)propanenitrile Derivatives

In the landscape of modern chemical and biological research, the pursuit of versatile molecular scaffolds is a cornerstone of innovation. 3-(Methylthio)propanenitrile, a sulfur-containing nitrile, represents such a scaffold. While its intrinsic biological activity is limited, its true value lies in its capacity to be transformed into a diverse array of derivatives with potent and specific activities spanning agriculture and pharmacology. The presence of both a nucleophilic sulfur atom and an electrophilic nitrile group provides a rich chemical playground for targeted modifications.[1] This guide offers a comparative analysis of the efficacy of key 3-(Methylthio)propanenitrile derivatives, grounded in experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships and application potential.

Part 1: Comparative Efficacy in Agrochemical Applications

The primary application of these derivatives in agriculture is in crop protection, where they have demonstrated significant potential as nematicides, fungicides, and insecticides. The efficacy is highly dependent on the functional group derived from the parent nitrile moiety.

Nematicidal Efficacy: A Potent Tool Against Root-Knot Nematodes

Plant-parasitic nematodes, particularly root-knot nematodes like Meloidogyne incognita, cause devastating agricultural losses globally.[2] Derivatives of 3-(Methylthio)propanenitrile have emerged as powerful nematicidal agents. The most studied of these is 3-(Methylthio)propionic acid (MMPA) , a volatile organic compound (VOC) identified from the bacterium Bacillus thuringiensis.[3][4]

Experimental data shows that the conversion of the nitrile group to a carboxylic acid dramatically enhances nematicidal potency. MMPA exhibits superior direct-contact and fumigant activity against the J2 (second-stage juvenile) of M. incognita.[3][4]

Table 1: Comparative Nematicidal Activity (Direct Contact) against M. incognita J2s

CompoundLC50 (µg/mL) at 24hSource
3-(Methylthio)propionic acid (MMPA) 6.27 [2][4][5]
Abamectin (Commercial Nematicide)7.06[6]
Propenamide53.99[3][4]
Phenylmalonic acid211.92[3][4]

The lower LC50 value for MMPA indicates a higher potency, even surpassing some commercial standards like Abamectin in direct-contact assays.[6] This high efficacy is attributed to its ability to disrupt the nematode's cellular integrity or nervous system.[3] Furthermore, its activity as a fumigant is critical for practical application in soil, where it can effectively target pests without direct contact.[2][4] In pot experiments, the application of MMPA led to a significant reduction in root galls on tomato plants and promoted plant growth, underscoring its potential as a biocontrol agent.[2][4]

Fungicidal and Antifungal Efficacy

While the nematicidal properties of the carboxylic acid derivative are well-documented, other derivatives show promise against fungal pathogens. The choice of functional group is again critical in determining the spectrum of activity.

  • 3-Methylthio-1-propanol (3-MP) , the alcohol derivative, has demonstrated notable antifungal ability against Botrytis cinerea, a destructive pathogen affecting a wide range of fruits and vegetables.[7]

  • 3-(Methylthio)propionic acid (MMPA) also exhibits antifungal properties, showing efficacy against Fusarium oxysporum.[8]

This dual-activity profile (nematicidal and antifungal) makes MMPA a particularly attractive candidate for broad-spectrum soil treatment.

Insecticidal Efficacy

The core structure has also been incorporated into more complex molecules to develop novel insecticides. A key example is methylthio-diafenthiuron , a new thiourea-based insecticide designed to control pests on cruciferous vegetables, such as the diamondback moth (Plutella xylostella).[9] This derivative was specifically engineered to preserve the insecticidal bioactivity of its parent compound, diafenthiuron, while overcoming its phytotoxicity issues.[9] Other research has focused on introducing sulfur-containing derivatives into meta-amide insecticides, with some compounds showing 100% lethality against P. xylostella at low concentrations.[10]

Part 2: Efficacy in Pharmaceutical and Biological Research

The structural features of 3-(Methylthio)propanenitrile derivatives also lend themselves to applications in medicinal chemistry and drug discovery.

Enzyme Inhibition and Antiproliferative Activity

The nitrile and methylthio groups can be modified to interact with biological targets such as enzymes.

  • Protease Inhibition: Inactive derivatives of proteolytic enzymes like chymotrypsin, where the active site histidine has been methylated, can still form strong, stable complexes with protein inhibitors.[11] This highlights the potential of using such scaffolds to design specific enzyme inhibitors where covalent modification, rather than catalytic turnover, is the goal.

  • Antiproliferative Effects: Thiolester derivatives, specifically 6S,8S-Bis(3-methylthiopropanoyl) thiolesters of lipoic acid , have been synthesized and shown to possess modest antiproliferative activity.[12] Notably, a dehydro derivative of this compound showed a significant 6-fold decrease in its IC50 value (from 270 to 45 µM) against a human prostate cancer cell line (DU145), suggesting that modifications enhancing unsaturation can dramatically improve potency.[12]

Workflow for Screening Enzyme Inhibitory Activity

G cluster_prep I. Preparation cluster_assay II. Assay cluster_analysis III. Analysis A Synthesize & Purify Derivatives C Pre-incubate Enzyme with Derivative (Inhibitor) A->C B Prepare Enzyme & Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Monitor Kinetic Progress D->E F Calculate Reaction Velocities E->F G Determine IC50 Values F->G

Caption: A generalized workflow for determining the IC50 of enzyme inhibitors.

Other Biological Activities

The parent compound, 3-(Methylthio)propanenitrile, has been investigated for a method of treating inflammation and pain.[13] It has also been shown to potentially inhibit the release of glucagon, suggesting a possible role in diabetes-related research, although this requires further investigation.[1]

Part 3: Experimental Protocols

The trustworthiness of efficacy data relies on robust and reproducible methodologies. The "poisoned food" or agar dilution technique is a standard, self-validating system for assessing the in vitro efficacy of fungicides.

Protocol: In Vitro Fungicidal Assay (Poisoned Food Technique)

This protocol is designed to determine the concentration at which a compound inhibits fungal growth by 50% (EC50). The causality behind this choice of method is its directness; it forces the fungus to grow on a medium containing a known concentration of the test compound, providing a clear dose-response relationship.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the derivative and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10,000 µg/mL). The choice of solvent is critical to ensure solubility without affecting fungal growth at the final concentration.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium in a water bath to a manageable temperature (approx. 50-55°C) to prevent both solidification and thermal degradation of the test compound.

  • Dosing the Media: Dispense sterile PDA into flasks or bottles. Using a sterile pipette, add calculated volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). A solvent-only plate must be prepared as a negative control to validate that the solvent itself does not inhibit growth.

  • Plating: Thoroughly mix the amended agar and pour approximately 20 mL into sterile 90 mm Petri dishes. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a mycelial disc (typically 5 mm) from the edge of an actively growing, pure culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum). Place the disc, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them at the optimal temperature for the fungus (e.g., 25°C) in the dark until the fungal growth in the control plate has nearly covered the dish.

  • Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average. Use the following formula to determine the percentage of inhibition: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the colony in the control and T is the average diameter in the treatment.

  • EC50 Calculation: Plot the inhibition percentages against the logarithm of the compound concentrations. Use probit analysis or non-linear regression to calculate the EC50 value.

Diagram of the Poisoned Food Technique Workflow

A Prepare Derivative Stock Solution C Create Serial Dilutions in Molten PDA A->C B Prepare & Cool Sterile PDA Medium B->C D Pour Plates & Solidify C->D E Inoculate Center with Active Fungal Plug D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter vs. Control F->G H Calculate % Inhibition & Determine EC50 G->H

Caption: Workflow for assessing fungicidal efficacy using the poisoned food technique.

Conclusion and Future Directions

The derivatization of 3-(Methylthio)propanenitrile provides a compelling platform for developing new active ingredients in both agrochemical and pharmaceutical sectors. The experimental data clearly demonstrates that modifying the nitrile functionality is a highly effective strategy for tuning biological activity. The carboxylic acid derivative (MMPA) is a standout nematicide, the alcohol derivative shows fungicidal promise, and more complex amide derivatives are being explored as next-generation insecticides. Future research should focus on a multi-pronged approach: expanding the library of derivatives to further probe structure-activity relationships, elucidating the precise molecular mechanisms of action, and optimizing formulations to enhance stability and delivery in practical applications.

References

  • Smolecule. (2023, August 19). Buy 3-(Methylthio)propanenitrile | 54974-63-9.
  • OUCI. Natural nematicidal active compounds: Recent research progress and outlook.
  • BenchChem. Application Notes and Protocols: 3-(Methylthio)
  • LookChem. Cas 54974-63-9,3-(Methylthio)propanenitrile.
  • ResearchGate. The antifungal ability of 3-methylthio-1-propanol (3-MP) against B.....
  • BenchChem. Nematicidal Activity of 3-(Methylthio)propanoic Acid: A Technical Guide.
  • Chen, L., et al. (2024). 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood. PMC.
  • BenchChem. A Comparative Analysis of 3-(Methylthio)
  • Hawamdeh, A., & Ahmad, M. (2018). In vitro evaluation of commonly available fungicides against three fungal isolates.
  • Google Patents. US7119233B2 - Method for preparing 3-(methylthio)propanal.
  • MDPI. (2024, January 30). 3-(Methylthio)Propionic Acid from Bacillus thuringiensis Berliner Exhibits High Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita (Kofoid and White) Chitwood.
  • Google Patents. ES2667220T3 - Procedure for the production of 3- (methylthio) propanal.
  • MedChemExpress. 3-(Methylthio)propionic acid (3-Methylsulfanylpropionic acid) | Antifungal Agent.
  • Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. The Journal of Biological Chemistry.
  • Courvoisier, C., et al. (2006). Synthesis and effects of 3-methylthiopropanoyl thiolesters of lipoic acid, methional metabolite mimics. Bioorganic Chemistry.
  • Zhang, Y., et al. (2020). Sublethal effects of methylthio-diafenthiuron on the life table parameters and enzymatic properties of the diamondback moth, Plutella xylostella (L.) (Lepidoptera: Plutellidae). PubMed.
  • Zhang, L., et al. Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Semantic Scholar.

Sources

Validation

In Vitro Toxicity Screening of 3-(Methylthio)propanenitrile: A Comparative Methodological Guide

Executive Summary The safety evaluation of aliphatic nitriles is a critical component of preclinical drug development and environmental toxicology. 3-(Methylthio)propanenitrile (3-MTPN) (CAS: 54974-63-9) presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The safety evaluation of aliphatic nitriles is a critical component of preclinical drug development and environmental toxicology. 3-(Methylthio)propanenitrile (3-MTPN) (CAS: 54974-63-9) presents a unique toxicological profile due to its dual functional groups: a reactive nitrile and a methylthio ether.

This guide provides an objective comparison of 3-MTPN’s in vitro toxicity against benchmark nitriles (Propionitrile and Acrylonitrile). Designed for application scientists and toxicologists, this document outlines the mechanistic causality of nitrile toxicity and provides self-validating, step-by-step in vitro screening protocols to accurately quantify its metabolic bioactivation and cellular impact.

Mechanistic Grounding: The Causality of Nitrile Toxicity

To design an effective in vitro screen, one must first understand the metabolic fate of the compound. Unlike direct-acting toxicants, saturated aliphatic nitriles like 3-MTPN are generally inert in their parent form. Their toxicity is almost exclusively mediated by hepatic Cytochrome P450 (CYP450) bioactivation [1].

The Bioactivation Pathway

CYP450 enzymes (predominantly CYP2E1) catalyze the abstraction of an α -hydrogen atom adjacent to the nitrile group. This α -hydroxylation yields an unstable cyanohydrin intermediate, which spontaneously degrades into an aldehyde and free cyanide (CN⁻) [2]. The liberated cyanide subsequently binds to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing rapid cellular hypoxia [3].

Interestingly, the presence of the methylthio group in 3-MTPN introduces a competing metabolic pathway: S-oxidation . CYP450 and Flavin-containing monooxygenases (FMOs) can oxidize the sulfur atom to form sulfoxides and sulfones. This competing pathway acts as a metabolic sink, reducing the rate of α -hydroxylation and, consequently, mitigating the acute cyanide-mediated toxicity compared to simpler aliphatic nitriles.

MetabolicPathway A 3-(Methylthio)propanenitrile (Parent Compound) B α-Hydroxylated Intermediate A->B CYP450 (CYP2E1) α-Hydroxylation S Sulfoxide/Sulfone (Detoxification) A->S FMO/CYP450 S-Oxidation C Cyanohydrin (Unstable) B->C Spontaneous Rearrangement D Free Cyanide (CN⁻) C->D Degradation E Cytochrome c Oxidase Inhibition D->E Binds Fe3+ in Mitochondria F Cellular Hypoxia & ATP Depletion E->F Blocks Electron Transport

Fig 1: CYP450-mediated bioactivation of 3-MTPN vs. competing S-oxidation detoxification.

Comparative Performance Data

When screening 3-MTPN, it is essential to benchmark its performance against known reference standards to establish a relative toxicity index [4].

  • Acrylonitrile: An α,β -unsaturated nitrile. It is highly toxic because it acts as a direct Michael acceptor (depleting glutathione) in addition to releasing cyanide.

  • Propionitrile: A simple saturated aliphatic nitrile. It relies entirely on CYP450 α -hydroxylation for toxicity.

The table below summarizes the comparative in vitro toxicological metrics based on structure-activity relationship (SAR) models and quantitative high-throughput screening (qHTS) data.

CompoundStructure TypePrimary Toxicity MechanismRelative Cyanide Release Rate (Vmax)3D HepG2 IC₅₀ (72h)
Acrylonitrile Unsaturated AliphaticDirect Alkylation + CN⁻ ReleaseHigh~ 45 µM
Propionitrile Saturated AliphaticCYP450 CN⁻ ReleaseModerate~ 280 µM
3-MTPN Thioether NitrileCYP450 CN⁻ Release (Competes with S-Oxidation)Low~ 850 µM

Data Interpretation: 3-MTPN exhibits significantly lower in vitro cytotoxicity than Acrylonitrile and Propionitrile. The requirement for metabolic activation, coupled with the competing S-oxidation pathway, delays the accumulation of lethal intracellular cyanide concentrations.

Self-Validating Experimental Protocols

Standard 2D cell cultures rapidly lose their native CYP450 expression, rendering them virtually blind to the toxicity of bioactivated compounds like 3-MTPN. To solve this, the following protocols utilize Human Liver Microsomes (HLMs) and 3D HepG2 spheroids.

Crucially, these protocols are self-validating systems . By incorporating specific mechanistic inhibitors (SKF-525A for CYP450; Hydroxocobalamin for Cyanide), the assay internally proves that any observed cell death is directly caused by the proposed metabolic pathway, eliminating false positives.

Protocol A: In Vitro Cyanide Release Assay (Microsomal Incubation)

Objective: To quantify the rate of CYP450-mediated cyanide liberation from 3-MTPN.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, combine 1.0 mg/mL pooled Human Liver Microsomes (HLMs), 3.3 mM MgCl₂, and 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add 3-MTPN to achieve a final concentration of 1 mM. Prepare parallel tubes for Propionitrile (Positive Control) and vehicle (Negative Control).

  • Self-Validation Control (CYP Inhibition): To a parallel 3-MTPN tube, add 50 µM SKF-525A (a broad-spectrum CYP450 inhibitor) prior to the next step.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C in a shaking water bath for 60 minutes.

  • Termination & Trapping: Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA). Immediately seal the tube with a center-well containing 0.1 N NaOH to trap the volatile HCN gas liberated from the mixture.

  • Quantification: After 2 hours of trapping, quantify the cyanide in the NaOH well using the colorimetric Epstein method (addition of chloramine-T and pyridine-barbituric acid), reading absorbance at 580 nm. Causality Check: If the SKF-525A control shows >80% reduction in cyanide detection, the system validates that 3-MTPN requires CYP450 for bioactivation.

Protocol B: 3D Spheroid Cytotoxicity Screening

Objective: To assess the physiological cytotoxicity of 3-MTPN in a tissue-like architecture that preserves metabolic competence.

Workflow S1 1. Seed HepG2 Cells (Ultra-Low Attachment Plates) S2 2. Spheroid Maturation (72 Hours inc. 5% CO2) S1->S2 S3 3. Compound Exposure (Dose Response: 10µM - 5mM) S2->S3 S4 4. Lysis & ATP Extraction (CellTiter-Glo 3D Reagent) S3->S4 S5 5. Luminescence Readout (Viability Quantification) S4->S5 C1 Validation Control A: + SKF-525A (CYP Inhibitor) C1->S3 Rescues viability if toxicity is CYP-dependent C2 Validation Control B: + Hydroxocobalamin (CN Scavenger) C2->S3 Rescues viability if toxicity is CN-dependent

Fig 2: Self-validating 3D HepG2 spheroid cytotoxicity workflow with mechanistic controls.

Step-by-Step Methodology:

  • Spheroid Generation: Seed HepG2 cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours to allow tight spheroid formation and restoration of endogenous CYP2E1 expression.

  • Dosing: Treat spheroids with a 10-point dose-response curve of 3-MTPN (ranging from 10 µM to 5 mM).

  • Validation Co-Treatments: In parallel plates, co-treat the spheroids with either 50 µM SKF-525A or 100 µM Hydroxocobalamin.

  • Incubation: Incubate for 72 hours at 37°C.

  • ATP Quantification: Add CellTiter-Glo® 3D reagent directly to the wells (1:1 volume ratio). Shake vigorously for 5 minutes to ensure complete spheroid lysis, then incubate in the dark for 25 minutes.

  • Readout: Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. Causality Check: A true positive result for 3-MTPN will show a rightward shift (higher IC₅₀) in the dose-response curve for both the SKF-525A and Hydroxocobalamin co-treated plates, proving the toxicity is metabolically derived and cyanide-specific.

References

  • Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology.[Link]

  • The role of cyanide liberation in the acute toxicity of aliphatic nitriles. Toxicology and Applied Pharmacology.[Link]

  • Comparative developmental toxicities of aliphatic nitriles: In vivo and in vitro observations. Toxicology and Applied Pharmacology.[Link]

  • Compound cytotoxicity profiling using quantitative high-throughput screening. Environmental Health Perspectives.[Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to 3-(Methylthio)propanenitrile: Operational Safety and Disposal Procedures

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into the handling and disposal of 3-(Methylthio)propanenitri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into the handling and disposal of 3-(Methylthio)propanenitrile . Laboratory safety cannot rely on rote memorization of standard operating procedures; it requires a deep understanding of causality—knowing exactly why a chemical behaves the way it does under specific conditions.

This guide synthesizes technical accuracy with regulatory compliance, ensuring that your operational and disposal workflows are self-validating, safe, and environmentally sound.

Chemical Profiling & Hazard Causality

3-(Methylthio)propanenitrile is an aliphatic compound characterized by two highly reactive functional groups: a nitrile group (-C≡N) and a thioether group (-S-CH₃) . Understanding the dual nature of this molecule is the foundation of its hazard assessment. It is known to cause severe irritation to the eyes, skin, and respiratory organs, and can be fatal in large quantities[1].

Table 1: Physicochemical & Hazard Profile
ParameterValueOperational Implication
CAS Number 54974-63-9Primary identifier for RCRA waste profiling[2].
Molecular Formula C₄H₇NSContains Nitrogen and Sulfur; dictates incineration scrubber requirements[2].
Molecular Weight 101.17 g/mol High volatility potential; mandates continuous fume hood handling[2].
Functional Groups Nitrile, ThioetherHighly reactive with strong acids/bases (hydrolysis) and oxidizers.
Ligand Affinity High for Hg, SeMust be strictly segregated from heavy metal waste streams[3].
Mechanistic Toxicology & Reactivity
  • Thioether Oxidation: The -S-CH₃ group is susceptible to rapid oxidation. If mixed with strong oxidizing agents (e.g., nitric acid, peroxides), it can form sulfoxides or sulfones in a highly exothermic reaction, risking thermal runaway and container rupture.

  • Nitrile Hydrolysis: Under strong acidic or basic conditions, the -C≡N group can hydrolyze to yield corresponding carboxylic acids and ammonia/ammonium salts[3].

  • Metal Complexation: 3-(Methylthio)propanenitrile acts as a strong ligand for heavy metals, particularly mercury (Hg) and selenium (Se)[3]. If introduced into a general heavy-metal waste stream, it forms stable complexes that can bypass standard precipitation-based water treatment protocols, leading to severe environmental toxicity.

Operational Handling & Spill Response Methodology

In the event of a spill, standard organic solvent protocols are insufficient due to the compound's specific reactivity and toxicity profile. Execute the following self-validating methodology:

Step 1: Evacuation & Isolation Immediately clear the area. Because the compound can be fatal in large quantities and causes severe respiratory irritation, secure the perimeter to prevent accidental inhalation[1].

Step 2: PPE Donning Operators must don a NIOSH-approved respirator equipped with organic vapor cartridges, splash-proof chemical goggles, and heavy-duty nitrile or neoprene gloves.

Step 3: Source Containment If safe to do so, cap the leaking container. Turn off all local ignition sources, as the organic vapors may be combustible under specific atmospheric conditions.

Step 4: Inert Absorption (Critical Causality) Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.

  • Causality Note:Never use combustible absorbents like sawdust or paper towels. If the spill is contaminated with an oxidizer, the thioether group can react exothermically, potentially igniting the combustible absorbent.

Step 5: Collection & Sealing Sweep the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) container. Seal tightly to prevent off-gassing.

Step 6: Surface Decontamination Wash the spill surface with a mild alkaline detergent solution to neutralize any residual organics, followed by a copious water rinse. Verify the pH of the rinse water is neutral (pH 6.5-7.5) before concluding the cleanup.

Waste Segregation & Storage Protocols

Proper disposal begins at the point of waste generation. 3-(Methylthio)propanenitrile must be isolated from incompatible chemical families to prevent in-situ reactions.

  • Isolate from Aqueous Acids/Bases: Prevents the hydrolysis of the nitrile group[3].

  • Isolate from Oxidizers: Prevents the exothermic oxidation of the thioether group.

  • Heavy Metal Exclusion: Ensure the waste carboy contains absolutely no mercury or selenium salts to prevent the formation of stable, toxic ligand complexes[3].

Store the segregated waste in a ventilated, secondary containment system at temperatures below 25°C.

Disposal Procedures & Destruction Workflows

Because of the covalently bound nitrogen and sulfur atoms, high-temperature incineration is the only EPA-compliant destruction method for this compound[4].

Step-by-Step Disposal Protocol:

  • RCRA Profiling: Label the waste container clearly, explicitly noting the presence of "Sulfur and Nitrogen Organics." This is critical for the receiving facility to route the waste to the correct incinerator type[5].

  • High-Temperature Incineration: The waste must be routed to a commercial rotary kiln or liquid injection incinerator. The unit must operate at >1000°C with a minimum dwell time of 2 seconds to ensure the complete thermal destruction of the C≡N and C-S bonds[4].

  • Alkaline Scrubbing (Post-Combustion): Ensure the disposal facility utilizes a flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) scrubber system.

    • Causality Note: Complete combustion of C₄H₇NS yields CO₂, H₂O, sulfur oxides (SOx), and nitrogen oxides (NOx)[5]. Without an alkaline scrubber, these highly acidic gases would be released into the atmosphere, violating EPA emission standards and causing environmental acidification.

Disposal Workflow Visualization

DisposalWorkflow Gen Waste Generation 3-(Methylthio)propanenitrile Seg Waste Segregation Isolate from Acids & Oxidizers Gen->Seg Store Secondary Containment Ventilated Storage (< 25°C) Seg->Store Profile RCRA Profiling Flag for S & N Content Store->Profile Incinerate High-Temp Incineration > 1000°C + 2s Dwell Time Profile->Incinerate Scrubber Alkaline Scrubbing Neutralize NOx & SOx Incinerate->Scrubber Safe Safe Environmental Release EPA Compliant Scrubber->Safe

Fig 1. End-to-end disposal and destruction workflow for 3-(Methylthio)propanenitrile.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-(Methylthio)propanenitrile

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide, developed for our trusted partners in science, provides an in-depth operational plan f...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide, developed for our trusted partners in science, provides an in-depth operational plan for the safe use, management, and disposal of 3-(Methylthio)propanenitrile (CAS No. 54974-63-9). Our commitment is to empower researchers with the knowledge and procedures necessary to mitigate risks and ensure a secure laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

3-(Methylthio)propanenitrile is a versatile compound, but its handling requires a thorough understanding of its potential hazards. It is classified as harmful in contact with skin or if inhaled, and it can cause skin and serious eye irritation.[1] A proactive safety plan begins with a comprehensive risk assessment. Before commencing any work, consult the Safety Data Sheet (SDS) and be aware of the following primary hazards:

  • Acute Toxicity (Dermal and Inhalation): Exposure through skin contact or inhalation can be harmful.[1]

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1]

  • Combustibility: While not highly flammable, it is a combustible liquid.

A foundational principle of laboratory safety is to always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure. The following table summarizes the recommended PPE for handling 3-(Methylthio)propanenitrile, tailored to the potential exposure levels of different laboratory tasks.

Task Required PPE Rationale
Low-Volume Handling (e.g., preparing solutions in a fume hood) - Nitrile or Neoprene Gloves- Safety Glasses with Side Shields- Laboratory CoatProvides a basic barrier against accidental splashes and brief contact.
High-Volume Handling or Splash Potential (e.g., transfers, reactions) - Chemical-Resistant Gloves (e.g., Neoprene)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Apron over Laboratory CoatOffers enhanced protection for the face and body from splashes and sprays.
Risk of Aerosol Generation or Inadequate Ventilation - All PPE for High-Volume Handling- NIOSH-approved Respirator with an Organic Vapor CartridgeEssential to prevent inhalation of harmful vapors or aerosols when engineering controls are insufficient.[4]

Causality in PPE Selection: The choice of nitrile or neoprene gloves is based on their resistance to a broad range of chemicals.[5][6] For eye protection, chemical splash goggles are superior to safety glasses as they form a seal around the eyes, providing better protection from splashes, vapors, and fine particles.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 3-(Methylthio)propanenitrile is crucial for minimizing risk. The following workflow provides a procedural guide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_1 Conduct Risk Assessment and Review SDS prep_2 Assemble and Inspect PPE prep_1->prep_2 prep_3 Prepare and Verify Fume Hood Operation prep_2->prep_3 handle_1 Dispense Chemical in Fume Hood prep_3->handle_1 handle_2 Perform Experimental Procedures handle_1->handle_2 handle_3 Securely Close Container After Use handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 clean_2 Properly Remove and Dispose of PPE clean_1->clean_2 clean_3 Wash Hands Thoroughly clean_2->clean_3 disp_1 Segregate Waste into Labeled, Compatible Containers clean_3->disp_1 disp_2 Store Waste in a Designated Satellite Accumulation Area disp_1->disp_2 disp_3 Arrange for Professional Hazardous Waste Disposal disp_2->disp_3

Caption: A workflow diagram for the safe handling of 3-(Methylthio)propanenitrile.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Skin Contact:

  • Immediately remove all contaminated clothing, including footwear.[7]

  • Flush the affected skin and hair with running water and soap for at least 15 minutes.[7][8]

  • Seek immediate medical attention.[8][9]

Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][9]

  • Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

  • Seek immediate medical attention.[9]

Inhalation:

  • Move the individual to fresh air and keep them comfortable for breathing.[1][8]

  • If breathing is difficult, provide artificial respiration.

  • Seek immediate medical attention.[8]

Spill Response:

  • Evacuate the immediate area and remove all ignition sources.[2][7]

  • For minor spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth) and place it in a sealed container for disposal.[3][8]

  • For major spills, clear the area and move upwind. Alert emergency responders.[7]

  • Ensure adequate ventilation during cleanup.

Disposal Plan: Responsible Environmental Stewardship

Proper disposal of 3-(Methylthio)propanenitrile and its containers is essential to prevent environmental contamination.

  • Waste Characterization: All waste containing 3-(Methylthio)propanenitrile must be treated as hazardous waste.[7]

  • Containerization: Collect waste in a suitable, labeled, and closed container.[2][10] Puncture empty containers to prevent reuse.[7]

  • Disposal Route: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[8][9] Consult with your institution's environmental health and safety department for specific guidance.

By adhering to these protocols, you contribute to a culture of safety and responsibility in your laboratory. Our goal is to be your preferred partner not only in providing high-quality chemical products but also in ensuring the well-being of the researchers who use them.

References

  • 3-(Methylthio)propanenitrile | 54974-63-9 - Sigma-Aldrich. (n.d.).
  • 3-(Methylthio)propanenitrile CAS#: 54974-63-9 - ChemicalBook. (n.d.).
  • EXPOSURE INCIDENT RESPONSE. (n.d.).
  • 2 - SAFETY DATA SHEET. (2017, December 4).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 7).
  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-(Methylthio)-1-propanol SDS, 505-10-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
  • 3-(Methylthio)propanenitrile 54974-63-9 wiki - Guidechem. (n.d.).
  • What to do in a chemical emergency - GOV.UK. (2024, October 10).
  • 3-(Methylthio)propionaldehyde - Santa Cruz Biotechnology. (n.d.).
  • 3-(Methylthio)propionic acid-SDS-MedChemExpress. (n.d.).
  • 54974-63-9|3-(methylthio)propanenitrile|BLD Pharm. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • Safety data sheet - CPAChem. (2023, March 16).
  • Appendix A Disposal Procedures by Chemical. (2022, June 6).
  • Cas 54974-63-9,3-(Methylthio)propanenitrile | lookchem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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